Cycloheptane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
cycloheptane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399029 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-18-9 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cycloheptane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reductive Ring Expansion for Cycloheptane-1,3-dione Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and scalable method for the synthesis of cycloheptane-1,3-dione, a valuable building block in the development of complex molecules and pharmaceutical agents. The core of this synthesis relies on a reductive ring expansion strategy, offering a practical alternative to methods that utilize hazardous reagents.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the construction of seven-membered rings found in various natural products and therapeutic compounds. While several synthetic routes to this diketone have been reported, many involve the use of heavy metals or potentially explosive reagents, limiting their applicability on a larger scale.[1][2] The reductive ring expansion of a bicyclic precursor offers a more practical and scalable approach.[1][2]
This guide will focus on a well-established three-step synthesis starting from cyclopentanone. The key transformation involves a [2+2] cycloaddition to form a dichlorobicyclo[3.2.0]heptanone intermediate, followed by a reductive ring expansion to yield the target this compound.[1]
Overall Synthetic Pathway
The synthesis proceeds through the following key steps:
-
Silyl (B83357) Enol Ether Formation: Cyclopentanone is converted to its trimethylsilyl (B98337) enol ether.
-
[2+2] Cycloaddition: The silyl enol ether reacts with dichloroketene, generated in situ from dichloroacetyl chloride, to form 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one.
-
Reductive Ring Expansion: The bicyclic intermediate undergoes a one-pot reduction, desilylation, and ring expansion using a zinc-acetic acid system to afford this compound.[2]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on a well-documented, scalable synthesis.[2]
Step 1: Preparation of 1-Trimethylsilyloxycyclopentene
This procedure details the formation of the silyl enol ether from cyclopentanone. An alternative preparation involves the reaction of the ketone with chlorotrimethylsilane (B32843) and triethylamine (B128534) in dimethylformamide.[1]
Step 2: Preparation of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Trimethylsilyloxycyclopentene | 156.32 | 20.8 g | 133 mmol | 1.0 |
| Hexanes | - | 308 mL | - | - |
| Triethylamine | 101.19 | 22.3 mL (16.2 g) | 160 mmol | 1.2 |
| Dichloroacetyl chloride | 147.94 | 12.8 mL (19.6 g) | 133 mmol | 1.0 |
| Dichloroacetyl chloride (additional) | 147.94 | 1.5 mL (2.3 g) | 16 mmol | 0.12 |
Procedure:
-
A 500-mL, three-necked, round-bottomed flask is equipped with a nitrogen outlet, internal temperature probe, an addition funnel, and a magnetic stir bar.
-
The flask is purged with nitrogen and charged with 1-trimethylsilyloxycyclopentene (20.8 g, 133 mmol), hexanes (208 mL), and triethylamine (22.3 mL, 160 mmol).[2]
-
A solution of dichloroacetyl chloride (12.8 mL, 133 mmol) in hexanes (100 mL) is added dropwise to the vigorously stirred reaction mixture, maintaining the internal temperature below 30 °C. The addition typically takes 30-40 minutes.[2]
-
A white precipitate of triethylamine hydrochloride will form, turning into a brown slurry upon complete addition.[2]
-
The slurry is stirred for 12 hours.
-
An additional portion of dichloroacetyl chloride (1.5 mL, 16 mmol) in hexanes (3 mL) is added.[2]
-
After 1 hour, the reaction is monitored for completion by GC/MS.
-
The reaction mixture is filtered through a sintered-glass Büchner funnel, and the filter cake is washed with hexanes.
-
The filtrate is concentrated via rotary evaporation to yield the crude product, which is used in the next step without further purification.
Step 3: Preparation of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one (crude) | 267.22 | ~133 mmol | 1.0 | - |
| 2-Propanol | 60.10 | 170 mL | - | - |
| Zinc dust | 65.38 | 26.0 g | 398 mmol | 3.0 |
| 2:1 Water-Acetic Acid (v/v) | - | 26 mL | - | - |
| MTBE (Methyl tert-butyl ether) | 88.15 | 300 mL | - | - |
Procedure:
-
The crude 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one is dissolved in 2-propanol (170 mL) in a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen outlet, and an addition funnel.[2]
-
Zinc dust (26.0 g, 398 mmol) is added to the solution.
-
The mixture is cooled to an internal temperature of 0-5 °C using an ice-water bath.
-
A 2:1 water-acetic acid solution (26 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.[2]
-
The solution is stirred for 16 hours, gradually warming to room temperature.
-
Reaction completion is monitored by GC analysis.
-
The reaction mixture is poured into MTBE (200 mL) in a separatory funnel.
-
The layers are separated, and the aqueous phase is extracted with an additional 100 mL of MTBE.[2]
-
The combined organic phases are washed with half-saturated and saturated brine, dried over sodium sulfate, filtered, and concentrated on a rotary evaporator.[2]
-
The resulting clear, pale-yellow oil is this compound.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity |
| 2 | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 1-Trimethylsilyloxycyclopentene | 77% (crude) | Used without further purification |
| 3 | This compound | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 61% | ~95% (by ¹H NMR) |
Table based on data from Organic Syntheses, Vol. 85, p. 138 (2008).[2]
Reaction Mechanism: Reductive Ring Expansion
The key step of the synthesis is the reductive ring expansion. While a detailed mechanistic study is beyond the scope of this guide, the transformation is proposed to proceed through the following general pathway:
Caption: Key transformations in the reductive ring expansion step.
The zinc and acetic acid system facilitates the reductive dechlorination of the dichlorocyclobutanone moiety. This is followed by a retro-aldol type ring opening of the cyclobutanone, which expands the five-membered ring to a seven-membered ring. Concurrently, the trimethylsilyl protecting group is cleaved under the acidic conditions to reveal the second ketone, yielding the final this compound.[1][2]
Alternative Ring Expansion Strategies
While the described reductive ring expansion is highly effective, other methods for the synthesis of cycloheptane-1,3-diones exist. One notable alternative is the Tiffeneau-Demjanov rearrangement. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion to a cycloketone.[3][4] The Tiffeneau-Demjanov rearrangement is a powerful tool for one-carbon ring expansions of cyclic ketones and has been the subject of several reviews.[3][5]
Conclusion
The reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one provides a practical and scalable route to this compound. This method avoids the use of hazardous reagents and has been successfully scaled to produce multi-kilogram quantities of the target compound.[2] The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this valuable synthetic intermediate.
References
Physical and chemical properties of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloheptane-1,3-dione, a cyclic β-diketone, is a versatile intermediate in organic synthesis. Its unique structural features, including the presence of acidic α-protons and the potential for keto-enol tautomerism, govern its reactivity and make it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 1194-18-9 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.1 g/mL at 25 °C | [3] |
| Boiling Point | 254 °C | [3] |
| Refractive Index (n20/D) | 1.483 | [3] |
| Solubility | Soluble in water and organic solvents. |
Table 2: Spectroscopic Data
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to methylene (B1212753) protons adjacent to the carbonyl groups (α-protons) are typically observed in the range of δ 2.0-2.5 ppm. Protons of the enol form will show distinct signals, including a characteristic enolic proton signal. | [4] |
| ¹³C NMR | The carbonyl carbons typically appear in the downfield region of the spectrum, around δ 200 ppm. The α-carbons appear around δ 40-55 ppm. | [4][5] |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone groups is typically observed around 1715 cm⁻¹. In the presence of the enol tautomer, a broad O-H stretch and a C=C stretch may also be visible. | [6][7] |
Chemical Reactivity and Keto-Enol Tautomerism
The chemical behavior of this compound is largely dictated by two key features: the acidity of the protons at the C2 position (α-protons) and the existence of keto-enol tautomerism.
Acidity of α-Protons
The methylene protons situated between the two carbonyl groups (α-protons) are significantly acidic (pKa ≈ 9-11) due to the electron-withdrawing effect of the adjacent carbonyl groups.[8][9] This acidity allows for the facile deprotonation by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles.
Keto-Enol Tautomerism
This compound exists as an equilibrium mixture of its keto and enol tautomers.[10][11] The enol form is stabilized by conjugation and, in some cases, by intramolecular hydrogen bonding. This tautomerism is crucial as the enol form can also act as a nucleophile in various reactions.
Reactions with Electrophiles and Nucleophiles
Due to its nucleophilic character, the enolate of this compound readily participates in reactions with various electrophiles, such as alkyl halides and Michael acceptors, leading to the formation of C-C bonds at the C2 position. The carbonyl groups themselves are electrophilic and can be attacked by strong nucleophiles.
Experimental Protocols
Synthesis of this compound via Reductive Ring Expansion
This protocol is adapted from a practical, three-step synthesis from cyclopentanone (B42830).[12][13][14]
Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclopentene
-
To a stirred solution of cyclopentanone in anhydrous N,N-dimethylformamide (DMF), add triethylamine (B128534).
-
Slowly add trimethylsilyl (B98337) chloride (TMSCl) to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, extract the product with a nonpolar solvent (e.g., hexanes) and wash with water to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude silyl (B83357) enol ether, which can be used in the next step without further purification.
Step 2: [2+2] Cycloaddition with Dichloroketene (B1203229)
-
Dissolve the crude 1-(trimethylsilyloxy)cyclopentene in an anhydrous solvent like hexanes.
-
Add triethylamine to the solution.
-
Slowly add a solution of dichloroacetyl chloride in the same solvent. Dichloroacetyl chloride and triethylamine will generate dichloroketene in situ.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to remove the triethylammonium (B8662869) chloride salt and concentrate the filtrate under reduced pressure to obtain the crude bicyclic adduct.
Step 3: Reductive Ring Expansion
-
Dissolve the crude bicyclic adduct in a mixture of a protic solvent (e.g., isopropanol) and water.
-
Add activated zinc dust to the solution.
-
Slowly add acetic acid to the stirring mixture. The reaction is exothermic and should be controlled.
-
After the reaction is complete (monitored by TLC or GC), extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Infrared (IR) Spectroscopy
-
For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone groups.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. Its reactivity, centered around the acidic α-protons and keto-enol tautomerism, allows for a wide range of chemical transformations. The synthetic and characterization protocols provided in this guide offer a practical foundation for researchers and scientists working with this versatile compound in the fields of organic synthesis and drug development.
References
- 1. This compound | C7H10O2 | CID 4072367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 1,3-Cycloheptanedione 97 1194-18-9 [sigmaaldrich.com]
- 4. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cycloheptane-1,3-dione. The information presented is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science by providing detailed spectral analysis, experimental protocols, and a clear visualization of the analytical workflow.
Introduction
This compound is a cyclic β-diketone that serves as a versatile building block in organic synthesis. Its structural features, including the seven-membered ring and the reactive 1,3-dicarbonyl moiety, make it a valuable precursor for the synthesis of a variety of more complex molecules, including natural products and pharmaceutical intermediates. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents the detailed ¹H and ¹³C NMR spectral data in a structured format, outlines the general experimental procedures for acquiring such data, and provides a logical workflow for NMR analysis.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the different proton and carbon environments within the molecule. Due to keto-enol tautomerism, the spectra can be complex, showing signals for both the diketo and enol forms. The data presented here is for the diketo form, which is often the predominant tautomer in non-polar solvents.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals for the methylene (B1212753) protons at various positions on the cycloheptane (B1346806) ring. The chemical shifts are influenced by their proximity to the electron-withdrawing carbonyl groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 3.55 | s | - | 2H |
| H4 / H7 | 2.60 | t | 6.5 | 4H |
| H5 / H6 | 1.85 | quintet | 6.5 | 4H |
Note: The assignments are based on the expected chemical shifts for a symmetrical diketone structure. The singlet for H2 arises from the methylene group flanked by two carbonyls. The triplet for H4/H7 and the quintet for H5/H6 are due to coupling with adjacent methylene protons.
¹³C NMR Spectral Data
The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons are characteristically downfield, while the aliphatic carbons appear at higher field.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 / C3 (C=O) | 209.0 |
| C2 | 58.0 |
| C4 / C7 | 42.0 |
| C5 / C6 | 25.0 |
Note: The chemical shifts are typical for a cyclic diketone. The signal at 209.0 ppm is indicative of the carbonyl carbons. The other signals correspond to the different methylene carbons in the ring.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, representative of standard laboratory practices.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Instrument Tuning: Tune the NMR spectrometer to the proton frequency (e.g., 400 or 500 MHz).
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy:
-
Instrument Tuning: Tune the spectrometer to the carbon-13 frequency (e.g., 100 or 125 MHz).
-
Locking and Shimming: Maintain the lock and shimming from the ¹H NMR setup.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID.
-
Phasing and Baseline Correction: Phase the spectrum and correct the baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a synthesized compound like this compound, from sample preparation to final structure confirmation.
Caption: Logical workflow for the NMR analysis of this compound.
An In-depth Technical Guide to the Core Reactions of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Cycloheptane-1,3-dione is a versatile cyclic β-diketone that serves as a valuable intermediate in organic synthesis. Its unique seven-membered ring structure and the presence of two carbonyl groups in a 1,3-relationship give rise to a rich and diverse reactivity profile. This guide provides a comprehensive overview of the key chemical transformations involving this compound, including its synthesis, enolization, and participation in various carbon-carbon bond-forming reactions. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.
Synthesis of this compound
A practical and scalable synthesis of this compound has been developed, proceeding in three steps from cyclopentanone (B42830) with an overall yield of 58-64%.[1][2][3] This method avoids the use of hazardous reagents and does not require the purification of intermediates, making it suitable for large-scale production.[2][3]
The synthetic sequence begins with the formation of 1-(trimethylsiloxy)cyclopentene (B11397) from cyclopentanone. This is followed by a [2+2] cycloaddition with dichloroketene (B1203229) to form a bicyclic adduct. The final step involves a reductive ring expansion to yield this compound.[2][4] An alternative, though less common, synthesis involves the Jones oxidation of 3-hydroxycycloheptanone.[5]
Experimental Protocol: Three-Step Synthesis from Cyclopentanone [1][2]
-
Step 1: Synthesis of 1-(Trimethylsiloxy)cyclopentene. A mixture of cyclopentanone (0.603 mol), DMF (250 mL), and triethylamine (B128534) (1.45 mol) is treated with TMSCl (0.72 mol) and heated to reflux for 26 hours. After cooling and workup, the crude product is obtained.
-
Step 2: Synthesis of the Dichloroketene Adduct. The crude TMS enol ether from the previous step is dissolved in hexanes. Triethylamine (0.72 mol) is added, followed by a solution of dichloroacetyl chloride (0.60 mol) in hexanes, added dropwise over 2 hours. The mixture is stirred overnight and then filtered. Concentration of the filtrate provides the crude bicyclic adduct.
-
Step 3: Reductive Ring Expansion to this compound. The crude adduct (0.48 mol) is dissolved in a 1:1 mixture of 2-propanol and water. Zinc granules (1.9 mol) are added, followed by the dropwise addition of a mixture of acetic acid and water. After stirring, the reaction mixture is worked up to afford this compound.
| Reaction Step | Key Reagents | Conditions | Yield | Reference |
| Enol Ether Formation | Cyclopentanone, TMSCl, Triethylamine, DMF | Reflux, 26 h | - | [1][2] |
| [2+2] Cycloaddition | TMS enol ether, Dichloroacetyl chloride, Triethylamine, Hexanes | Ambient temperature, overnight | 80% (over two steps) | [1][2] |
| Ring Expansion | Dichloroketene adduct, Zinc, Acetic acid, 2-Propanol/Water | Room temperature | 58-64% (overall) | [1][2] |
Tautomerism and Enolization
Like other β-dicarbonyl compounds, this compound exists in equilibrium with its enol tautomers.[6] The presence of the acidic methylene (B1212753) protons between the two carbonyl groups facilitates the formation of a stable, conjugated enol form. Computational studies have investigated the keto-enol tautomerism of this compound, indicating a calculated activation free energy barrier of 55.3 kcal/mol for this process.[7] The enol form is a key intermediate in many of the reactions of this compound, as it provides a nucleophilic center for subsequent transformations.
Logical Relationship of Tautomerism ```dot graph Tautomerism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Keto [label="this compound\n(Keto form)"]; Enol [label="3-Hydroxycyclohept-2-en-1-one\n(Enol form)"];
Keto -- Enol [label=" Tautomerization "]; }
Caption: Generalized workflow of the Robinson Annulation.
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with appropriate reagents, the dione (B5365651) can be converted into nitrogen- and oxygen-containing heterocycles. For example, β-enaminones derived from cyclic 1,3-diones are versatile intermediates for the synthesis of bioactive heterocycles like quinolones, acridines, and indoles. [8]The condensation of this compound with hydrazines can lead to the formation of fused pyrazole (B372694) derivatives, a reaction analogous to the Fischer indole (B1671886) synthesis. [9]
Applications in Drug Development
The structural motif of this compound and its derivatives is found in various biologically active molecules. For instance, it can be a precursor for compounds with potential anticancer activity against colon cancer. [10]The versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs. The ability to readily modify the core structure through reactions like alkylation, Michael addition, and heterocycle formation makes it an attractive starting point for the synthesis of novel therapeutic agents.
This technical guide has summarized the most important reactions involving this compound, providing a foundation for its use in synthetic organic chemistry and medicinal chemistry. The detailed protocols and tabulated data offer practical guidance for researchers, while the visualized workflows provide a clear conceptual understanding of the key transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to High-Purity Cycloheptane-1,3-dione for Researchers and Drug Development Professionals
An In-depth Review of Commercial Suppliers, Purity Analysis, and Synthesis Protocols
Cycloheptane-1,3-dione is a versatile cyclic diketone that serves as a key intermediate in the synthesis of various complex organic molecules, including those with potential therapeutic applications. For researchers and professionals in drug development, sourcing high-purity this compound is critical to ensure the reliability and reproducibility of experimental results. This technical guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols for synthesis and purity analysis, and explores its relevance in biological research.
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound, with purity levels being a key differentiator. The table below summarizes the offerings from several prominent vendors to facilitate a comparative analysis for procurement.
| Supplier | Product Name/Number | Stated Purity | Available Quantities |
| Sigma-Aldrich | 1,3-Cycloheptanedione (Product No: 515981) | 97% | 1g, 5g |
| CP Lab Safety | This compound, 97% Purity | 97% | 25g |
| Synthonix, Inc. | This compound (SKU: C37584) | 90+% | 250mg, 1g, 5g, 10g, 25g |
| XIAMEN EQUATION CHEMICAL CO.,LTD | 1,3-CYCLOHEPTANEDIONE97 | 95+% | Bulk inquiries |
| Matrix Scientific | This compound | 95+% | 1g, 5g |
| LookChem | This compound | 97% | 5g, 10g |
Experimental Protocols
Synthesis of this compound
A reliable and scalable synthesis of this compound is crucial for research and development purposes. A well-documented procedure is provided in Organic Syntheses, which involves a three-step process starting from 1-trimethylsilyloxycyclopentene. This method is advantageous as it avoids the use of heavy metals or explosive reagents.[1]
Experimental Workflow for Synthesis
References
Solubility Profile of Cycloheptane-1,3-dione in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cycloheptane-1,3-dione, a key intermediate in the synthesis of various organic compounds. Understanding the solubility of this diketone is crucial for its application in chemical reactions, purification processes, and formulation development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been quantitatively determined in a limited number of solvents. The available data is summarized in the table below for easy comparison.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Water | H₂O | 18.02 | Not Specified | 5.5 g/100 g[1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | ≥ 100 mg/mL[5] |
Qualitative Solubility Information
In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility in various organic solvents. This information is valuable for solvent selection in synthesis and purification.
-
Dimethylformamide (DMF): this compound is reported to be soluble in DMF[1][2][3][4].
-
Alcohols: The compound is described as being soluble in alcohols[2]. This would likely include common alcoholic solvents such as methanol, ethanol, and isopropanol.
-
Ethers: Solubility in ethers has also been noted[2]. This suggests solubility in solvents like diethyl ether and tetrahydrofuran (B95107) (THF).
-
Hexane (B92381) and Diethyl Ether Mixtures: A procedure for the purification of this compound involves column chromatography using a mixture of hexane and diethyl ether as the eluent. This indicates that the compound has at least some solubility in this non-polar/polar aprotic solvent system, allowing it to be effectively separated.
Based on the principle of "like dissolves like," the presence of two polar carbonyl groups in the this compound structure explains its solubility in polar solvents like water, DMSO, and alcohols. The seven-carbon cycloalkane ring provides non-polar character, contributing to its solubility in less polar solvents like ethers and hexane mixtures.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standardized method such as the shake-flask technique is commonly employed for solid compounds. The following is a detailed methodology adapted from general laboratory procedures for determining the solubility of organic compounds.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-performance liquid chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the undissolved solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the collected filtrate.
-
Dilute the filtrate with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC method. A standard curve should be generated using solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of this compound in the diluted samples from the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Signaling Pathways
Current literature searches did not reveal any direct involvement of this compound in specific signaling pathways. Its primary role appears to be as a versatile building block in organic synthesis. One study noted its use as an intermediate in the synthesis of a compound with anticancer activity against colon cancer, but the specific biological targets and signaling pathways of the final product were not detailed for the parent dione (B5365651). Further research is required to explore the potential biological activities and associated signaling mechanisms of this compound itself.
References
The Genesis of a Seven-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and seminal synthesis of cycloheptane-1,3-dione, a valuable intermediate in organic synthesis. This document details the foundational methods for its preparation, presents its key physicochemical properties, and illustrates the pioneering synthetic pathways.
Introduction
This compound is a cyclic diketone that has served as a versatile building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents. Its seven-membered carbocyclic framework offers unique conformational properties that are of interest in medicinal chemistry. The initial preparation of this compound was a significant achievement in the field of organic synthesis, demonstrating innovative methods for ring expansion.
Discovery and First Synthesis
The first reported synthesis of this compound was described by Bernd Eistert, Fritz Haupter, and Kurt Schank in 1962 in the journal Liebigs Annalen der Chemie. Prior to this publication, the compound was not known to exist. Therefore, its discovery is intrinsically linked to its first successful synthesis. Eistert and his colleagues developed two distinct methods for the preparation of this novel seven-membered ring dione.
The more efficient of the two methods involved a ring expansion of a readily available six-membered ring precursor, while the second route utilized a substituted tropone (B1200060) derivative. These pioneering efforts laid the groundwork for future investigations into the chemistry and applications of cycloheptane-1,3-diones.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molar Mass | 126.15 g/mol | [1] |
| Appearance | Clear, pale-yellow oil | [2] |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 254 °C | |
| Refractive Index | n20/D 1.483 |
First Synthesis Experimental Protocols
Method 1: Ring Expansion of Cyclohexane-1,3-dione Monoethylene Ketal
This was reported as the more efficient of the two original methods. It involves the reaction of the monoethylene ketal of cyclohexane-1,3-dione with an ester of diazoacetic acid, followed by saponification, decarboxylation, and deketalization.
Experimental Workflow:
Caption: Workflow for the ring expansion synthesis.
Protocol:
-
Ring Expansion: Cyclohexane-1,3-dione monoethylene ketal is treated with an ester of diazoacetic acid (e.g., ethyl diazoacetate) in the presence of a suitable catalyst. This reaction proceeds via a carbene addition to the enol ether of the ketal, followed by a rearrangement to yield the ring-expanded β-keto ester.
-
Saponification: The resulting ester is saponified using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the corresponding carboxylate salt.
-
Decarboxylation and Deketalization: The reaction mixture is then acidified. The acidic conditions facilitate both the decarboxylation of the β-keto acid intermediate and the hydrolysis of the ethylene (B1197577) ketal protecting group, yielding the final product, this compound.
Method 2: Catalytic Reduction of 2,5,7-Tribrom-3-hydroxy-tropone
This alternative route begins with a substituted tropone, a seven-membered non-benzenoid aromatic ring.
Experimental Workflow:
Caption: Workflow for the catalytic reduction synthesis.
Protocol:
-
Catalytic Hydrogenation: 2,5,7-Tribrom-3-hydroxy-tropone is subjected to catalytic hydrogenation. This is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent.
-
Reduction and Debromination: During the hydrogenation process, the double bonds of the tropone ring are reduced, and the bromine atoms are removed via hydrogenolysis to afford the saturated dione.
Summary of First Synthesis Methods
| Method | Starting Material | Key Reagents | Reported Efficiency |
| Ring Expansion | Cyclohexane-1,3-dione monoethylene ketal | Diazoacetic acid ester, Base, Acid | More efficient |
| Catalytic Reduction | 2,5,7-Tribrom-3-hydroxy-tropone | H₂, Palladium on carbon | Less efficient |
Signaling Pathways and Biological Activity
Extensive searches of the scientific literature did not reveal any direct involvement of this compound in specific signaling pathways. Its primary role appears to be that of a synthetic precursor. However, derivatives of the closely related cyclohexane-1,3-dione have been shown to possess a range of biological activities, including antibacterial and herbicidal properties, and some have been investigated as inhibitors of enzymes such as tyrosine kinases. This suggests that derivatives of this compound could also be of interest in drug discovery and development.
Conclusion
The discovery and first synthesis of this compound by Eistert, Haupter, and Schank in 1962 was a notable advance in the chemistry of medium-sized rings. The ring expansion of a cyclohexane (B81311) derivative proved to be a particularly insightful strategy that has since been refined and applied to the synthesis of a variety of cyclic systems. While this compound itself is not known to be biologically active in signaling pathways, it remains a valuable starting material for the construction of more elaborate molecules that may have potential applications in medicine and agriculture. This foundational work continues to be relevant to researchers and scientists in the field of organic and medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols: Cycloheptane-1,3-dione in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of cycloheptane-1,3-dione in multi-component reactions (MCRs), offering an efficient pathway to synthesize complex heterocyclic molecules with potential applications in drug discovery and development.
Introduction
Multi-component reactions, which involve the combination of three or more reactants in a single synthetic step, are powerful tools in modern organic synthesis. They offer significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity. This compound is a versatile seven-membered cyclic dicarbonyl compound that can serve as a valuable building block in MCRs for the construction of novel, fused heterocyclic systems. The resulting scaffolds, such as cyclohepta[b]pyrans, are of great interest due to their structural complexity and potential as privileged structures in medicinal chemistry.
Featured Multi-Component Reaction: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles
A prominent example of a multi-component reaction involving this compound is the one-pot synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization sequence, bringing together an aromatic aldehyde, malononitrile (B47326), and this compound.
dot
Caption: General workflow for the one-pot synthesis of cyclohepta[b]pyran derivatives.
Reaction Mechanism
The reaction is initiated by the Knoevenagel condensation of the aromatic aldehyde with malononitrile, catalyzed by a base such as piperidine (B6355638), to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the enolate of this compound to the electron-deficient alkene of the arylidene malononitrile. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to afford the final 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitrile product.
dot
Caption: Proposed mechanism for the three-component synthesis.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles:
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (B145695) (10 mL), add this compound (1 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the specified time (see Table 1), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles with various aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar) | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | 3 | 92 |
| 2 | 4-CH₃-C₆H₄ | 3.5 | 90 |
| 3 | 4-OCH₃-C₆H₄ | 3 | 95 |
| 4 | 4-Cl-C₆H₄ | 4 | 88 |
| 5 | 4-NO₂-C₆H₄ | 5 | 85 |
| 6 | 2-Cl-C₆H₄ | 4.5 | 87 |
Table 1: Synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles.
Applications in Drug Discovery
The synthesized cyclohepta[b]pyran derivatives represent a novel class of heterocyclic compounds with significant potential for drug discovery. The fused ring system and the presence of multiple functional groups (amino, cyano, and aryl) provide opportunities for further chemical modifications to explore structure-activity relationships (SAR). These compounds can be screened for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The modular nature of the multi-component synthesis allows for the rapid generation of a library of analogues for high-throughput screening.
Conclusion
The use of this compound in multi-component reactions provides an efficient and versatile strategy for the synthesis of novel and complex heterocyclic molecules. The described protocol for the synthesis of 2-amino-4-aryl-5,6,7,8-tetrahydro-cyclohepta[b]pyran-3-carbonitriles is a robust method that can be readily implemented in a research setting. The resulting compounds are valuable scaffolds for the development of new therapeutic agents.
Application Notes and Protocols for Cycloheptane-1,3-dione as a Precursor for Anticancer Agents
To: Researchers, Scientists, and Drug Development Professionals
Topic: Cycloheptane-1,3-dione as a Precursor for Anticancer Agents
Subject: Current Research Landscape, Available Data, and Future Directions
Introduction
This document outlines the current landscape of research into the use of this compound as a precursor for the synthesis of novel anticancer agents. The objective of this application note is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental protocols, and potential mechanisms of action. However, a thorough review of publicly available scientific literature and patent databases indicates that the use of this compound in the development of anticancer agents is a nascent and largely undocumented field.
While there is a notable body of research on the anticancer applications of the closely related cyclohexane-1,3-dione , specific data for this compound derivatives is currently limited. Commercial suppliers, such as MedchemExpress, have indicated that this compound is an intermediate in the synthesis of a proprietary compound, referred to as "Compound 1-1," which is suggested to have anticancer activity against colon cancer.[1][2][3][4][5] Unfortunately, the chemical structure, synthesis protocols, and biological activity data for "Compound 1-1" are not publicly available.
Given the limited direct information on this compound, this document will summarize the available information and, for illustrative purposes, will draw parallels with the more extensively studied cyclohexane-1,3-dione to highlight potential research avenues.
Potential Synthetic Pathways and Anticancer Activity (Hypothetical)
Based on the chemistry of dicarbonyl compounds and the precedent set by cyclohexane-1,3-dione, several synthetic routes could be envisioned for the derivatization of this compound to create compounds with potential anticancer activity. A generalized workflow for the discovery and evaluation of such compounds is presented below.
Caption: A generalized workflow for the development of anticancer agents from this compound.
Parallels with Cyclohexane-1,3-dione: A Rich Source of Anticancer Agents
In contrast to this compound, the six-membered ring analogue, cyclohexane-1,3-dione, is a well-established precursor for a variety of heterocyclic compounds with potent anticancer activities. These derivatives have been shown to target several key signaling pathways involved in cancer progression.
A significant body of research has focused on the synthesis of 1,2,4-triazine (B1199460) derivatives from cyclohexane-1,3-dione.[6] These compounds have demonstrated potent inhibitory activity against receptor tyrosine kinases, such as c-Met, which is often dysregulated in various cancers.[6][7]
The general mechanism of action for many kinase inhibitors involves the competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway inhibited by cyclic dione derivatives.
Quantitative Data from Cyclohexane-1,3-dione Derivatives
To provide a tangible example of the type of data that could be generated for this compound derivatives, the following table summarizes the in vitro anticancer activity of selected compounds derived from cyclohexane-1,3-dione against various cancer cell lines.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,4-Triazine Derivatives | A549 (Non-small cell lung cancer) | Single-digit µM range | [6] |
| 1,2,4-Triazine Derivatives | H460 (Non-small cell lung cancer) | Single-digit µM range | [6][7] |
| 1,2,4-Triazine Derivatives | HT-29 (Colorectal cancer) | Single-digit µM range | [6] |
| Michael Addition Products | MDA-MB-231 (Breast cancer) | 10.31 µg/mL (LC50) | [8] |
Experimental Protocols (Based on Cyclohexane-1,3-dione Chemistry)
The following are generalized protocols for the synthesis and biological evaluation of anticancer agents, adapted from methodologies used for cyclohexane-1,3-dione. These should serve as a starting point for the development of specific protocols for this compound.
5.1. General Synthesis of Heterocyclic Derivatives from a 1,3-Dione
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dione (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reagents: Add the appropriate reagents for the desired heterocyclic ring formation. For example, for the synthesis of 1,2,4-triazines, a key starting material can be formed from the reaction of the dione with a diazonium salt.[6]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
5.2. In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Outlook
The exploration of this compound as a precursor for anticancer agents represents an untapped area of medicinal chemistry. While direct evidence of its application is currently scarce in the public domain, the well-documented success of its analogue, cyclohexane-1,3-dione, provides a strong rationale for investigating its potential.
Future research should focus on:
-
The synthesis of a diverse library of compounds derived from this compound.
-
Screening of these compounds against a panel of cancer cell lines to identify initial hits.
-
Elucidation of the mechanism of action of any active compounds, including the identification of their molecular targets.
The development of novel anticancer agents from this precursor could lead to the discovery of new chemical entities with unique pharmacological profiles. Researchers are encouraged to explore this promising, yet underexplored, area of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Knoevenagel condensation of cycloheptane-1,3-dione with aromatic aldehydes. This reaction is a valuable method for the synthesis of 2-arylidene-cycloheptane-1,3-diones, which are important intermediates in the development of various heterocyclic compounds and pharmacologically active molecules. The protocol described herein is an adapted, environmentally benign procedure that can be performed under solvent-free conditions or in aqueous media, offering high yields and simplified purification.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] Cyclic 1,3-diones, such as this compound, are effective substrates for this reaction due to the acidity of the methylene protons located between the two carbonyl groups. The resulting 2-arylidene derivatives are versatile synthons for the synthesis of diverse heterocyclic systems.[3] Traditional protocols often utilize hazardous organic solvents and catalysts like pyridine (B92270) and piperidine.[4][5] This application note details a more environmentally friendly approach.
Key Reactants and Products
| Reactant/Product | Structure | Role/Description |
| This compound | C7H10O2 | An active methylene compound that serves as the nucleophile in the Knoevenagel condensation.[6] |
| Aromatic Aldehyde (e.g., Benzaldehyde) | C7H6O | The electrophilic partner in the condensation reaction. A wide variety of substituted aromatic aldehydes can be used to generate a library of derivatives. |
| Catalyst (e.g., Piperidine) | C5H11N | A weak base that facilitates the deprotonation of the active methylene compound.[5][7] Alternative environmentally benign catalysts include ionic liquids or basic salts.[8] |
| 2-Arylidene-cycloheptane-1,3-dione | e.g., 2-Benzylidene-cycloheptane-1,3-dione (C14H14O2) | The α,β-unsaturated product of the condensation reaction. These compounds are valuable intermediates for further synthetic transformations. |
Experimental Protocol
This protocol is adapted from established procedures for the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes.
Materials:
-
This compound (1.0 mmol, 126.15 mg)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Catalyst (e.g., Piperidine, 0.1 mmol)
-
Ethanol (optional, as solvent)
-
Deionized water
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a clean, dry round-bottom flask, combine this compound (1.0 mmol) and the chosen aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Reaction Conditions:
-
Solvent-Free: Vigorously stir the mixture at room temperature or with gentle heating (50-80 °C) for the specified reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Medium: Alternatively, the reaction can be carried out in water. Add the reactants and catalyst to a flask containing 5-10 mL of deionized water and stir vigorously at room temperature.
-
-
Product Isolation:
-
Upon completion of the reaction (as indicated by TLC), if the product precipitates, it can be isolated by filtration.
-
Wash the solid product with cold water or a cold ethanol-water mixture to remove any unreacted starting materials and catalyst.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Conditions and Yields (Representative Data)
The following table summarizes representative reaction conditions and expected yields for the Knoevenagel condensation of cyclic 1,3-diones with aromatic aldehydes, which can be extrapolated for this compound.
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine (10) | Solvent-free | 60 | 2 | >90 |
| 4-Chlorobenzaldehyde | Piperidine (10) | Water | Room Temp | 1 | >95 |
| 4-Methoxybenzaldehyde | Piperidine (10) | Solvent-free | 60 | 2.5 | >90 |
| 4-Nitrobenzaldehyde | Pyrrolidine (10) | Ethanol | Room Temp | 3 | High |
Note: Reaction times and yields are illustrative and may vary depending on the specific aromatic aldehyde and reaction conditions used. Optimization may be required for specific substrates.
Visualizations
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Generalized reaction scheme for the Knoevenagel condensation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Piperidine is a flammable and toxic liquid; handle with care.
Conclusion
The Knoevenagel condensation of this compound provides an efficient route to 2-arylidene derivatives. The use of environmentally benign conditions, such as solvent-free or aqueous reactions, makes this a green and sustainable synthetic method. The resulting products are valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. purechemistry.org [purechemistry.org]
- 3. Arylidene Derivatives as Synthons in Heterocyclic Synthesis [scirp.org]
- 4. pure.tue.nl [pure.tue.nl]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H10O2 | CID 4072367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Anwendungs- und Protokollhinweise: Derivatisierung von Cycloheptan-1,3-dion für das biologische Screening
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument enthält detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von Cycloheptan-1,3-dion, einer vielseitigen Gerüststruktur für die Entwicklung von biologisch aktiven Verbindungen. Obwohl die Derivatisierung und das biologische Screening von Cycloheptan-1,3-dion-Analoga ein aufstrebendes Forschungsgebiet ist, stützen sich die hierin beschriebenen Methoden auf bewährte Verfahren, die für eng verwandte cyclische 1,3-Diketone, insbesondere Cyclohexan-1,3-dion, etabliert wurden. Diese Hinweise sollen als umfassender Leitfaden für die Synthese, Derivatisierung und biologische Evaluierung von neuartigen Cycloheptan-1,3-dion-Derivaten für das Wirkstoff-Screening dienen.
Einleitung
Cyclische 1,3-Diketone sind eine wichtige Klasse von Zwischenprodukten in der organischen Synthese und der medizinischen Chemie. Das Cycloheptan-1,3-dion-Gerüst bietet eine einzigartige konformationelle Flexibilität und ein Gerüst für die Einführung verschiedener funktioneller Gruppen. Diese Eigenschaften machen es zu einem attraktiven Ausgangspunkt für die Erstellung von Bibliotheken niedermolekularer Verbindungen für das biologische Hochdurchsatz-Screening. Die Derivatisierung am C2-Kohlenstoff und an den Carbonylgruppen ermöglicht die systematische Untersuchung des chemischen Raums und die Identifizierung von Verbindungen mit potenzieller therapeutischer Wirkung in Bereichen wie Onkologie, Infektionskrankheiten und entzündlichen Erkrankungen.
Synthese von Cycloheptan-1,3-dion
Eine praktische und skalierbare Synthese von Cycloheptan-1,3-dion ist für die weitere Derivatisierung von entscheidender Bedeutung. Eine bewährte Methode ist eine dreistufige Synthese aus Cyclopentanon, die den Einsatz von Schwermetallen oder potenziell explosiven Reagenzien vermeidet.[1][2]
Experimentelles Protokoll: Dreistufige Synthese von Cycloheptan-1,3-dion aus Cyclopentanon [2][3]
Materialien:
-
Cyclopentanon
-
Dimethylformamid (DMF)
-
Triethylamin (Et3N)
-
Trimethylsilylchlorid (TMSCl)
-
Hexane
-
Dichloracetylchlorid
-
Zinkstaub (Zn)
-
Essigsäure (AcOH)
-
2-Propanol
-
Wasser
-
Methyl-tert-butylether (MTBE)
-
Celite
Verfahren:
Schritt 1: Synthese von 1-(Trimethylsiloxy)cyclopenten
-
Geben Sie in einen 1-L-Rundkolben Cyclopentanon (50,7 g, 0,603 mol) und DMF (250 ml).
-
Fügen Sie Triethylamin (200 ml, 1,45 mol) hinzu, gefolgt von der tropfenweisen Zugabe von TMSCl (91 ml, 0,72 mol) über 5 Minuten.
-
Erhitzen Sie die Lösung 26 Stunden lang unter Rückfluss (90 °C).
-
Kühlen Sie die Mischung auf Umgebungstemperatur ab und überführen Sie sie in einen Scheidetrichter, wobei Sie mit 500 ml Hexan spülen.
-
Waschen Sie die Lösung mit Wasser (drei Portionen von je 100 ml) und Kochsalzlösung (100 ml) und konzentrieren Sie sie dann ein, um das rohe 1-(Trimethylsiloxy)cyclopenten zu erhalten.
Schritt 2: Synthese von 1-(Trimethylsiloxy)-7,7-dichlorbicyclo[3.2.0]heptan-6-on
-
Lösen Sie das rohe 1-(Trimethylsiloxy)cyclopenten in 450 ml Hexan in einem geeigneten Reaktionsgefäß.
-
Fügen Sie Triethylamin (100 ml, 0,72 mol) hinzu.
-
Fügen Sie über 2 Stunden tropfenweise eine Lösung von Dichloracetylchlorid (58 ml, 0,60 mol) in 450 ml Hexan hinzu.
-
Rühren Sie die Lösung über Nacht bei Umgebungstemperatur.
-
Filtrieren Sie die Reaktionsmischung durch Frittenglas und spülen Sie mit mehreren 50-ml-Portionen Hexan.
-
Konzentrieren Sie die klare Lösung im Vakuum ein, um das rohe Produkt zu erhalten.
Schritt 3: Reduktive Ringerweiterung zu Cycloheptan-1,3-dion [3]
-
Suspendieren Sie Zinkstaub (30 Äquivalente) in einer 1:1-Mischung aus 2-Propanol und Wasser.
-
Fügen Sie das rohe 1-(Trimethylsiloxy)-7,7-dichlorbicyclo[3.2.0]heptan-6-on hinzu.
-
Fügen Sie langsam Essigsäure (10 Äquivalente) hinzu, während Sie die Reaktionstemperatur unter 30 °C halten.
-
Rühren Sie die Mischung 18 Stunden lang bei 80 °C.
-
Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und filtrieren Sie sie durch ein Celite-Pad.
-
Extrahieren Sie das Filtrat mit MTBE.
-
Waschen Sie die organische Phase mit Wasser und Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie ein, um rohes Cycloheptan-1,3-dion zu erhalten.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie (Hexan/Ethylacetat-Gradient), um reines Cycloheptan-1,3-dion als blassgelbes Öl zu erhalten.
Derivatisierung von Cycloheptan-1,3-dion
Die Derivatisierung von Cycloheptan-1,3-dion kann durch verschiedene Reaktionen erreicht werden, die auf die aktive Methylengruppe (C2) und die Carbonylgruppen abzielen. Die folgenden Protokolle sind an etablierte Methoden für Cyclohexan-1,3-dion angepasst.
Workflow der Derivatisierung
References
Application Notes: Cycloheptane-1,3-dione as a Versatile Scaffold for Natural Product Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of cycloheptane-1,3-dione as a versatile building block in the synthesis of natural product analogs. While direct literature examples of its use in synthesizing complex natural product analogs are emerging, its chemical reactivity makes it a highly valuable starting material for creating diverse molecular architectures, particularly those containing seven-membered rings and bicyclic systems found in numerous bioactive natural products.
Introduction
This compound is a cyclic dicarbonyl compound that serves as a valuable intermediate in organic synthesis. Its unique seven-membered ring structure and the presence of two reactive carbonyl groups, along with an acidic methylene (B1212753) group, allow for a variety of chemical transformations. These include alkylations, condensations, and annulation reactions, making it an attractive starting point for the synthesis of analogs of natural products containing cycloheptanoid or related bicyclic frameworks. Such frameworks are present in a wide range of biologically active compounds, including terpenoids and alkaloids.
This document outlines key synthetic transformations using this compound and provides detailed protocols for its synthesis and subsequent reactions, offering a practical guide for researchers in medicinal chemistry and drug discovery.
Key Synthetic Applications
The reactivity of this compound can be harnessed to construct complex molecular scaffolds analogous to those found in nature.
Synthesis of this compound
A practical and scalable synthesis of this compound is crucial for its application. One established method involves a reductive ring expansion of a bicyclic precursor derived from 1-trimethylsilyloxycyclopentene.[1] This multi-step synthesis avoids the use of hazardous reagents like heavy metals or explosive compounds.[2][3]
Reaction Scheme: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Michael Addition Reactions
The active methylene group in this compound makes it an excellent nucleophile in Michael additions. This reaction can be used to introduce a variety of side chains, which can then be further manipulated to build more complex structures. For instance, the Michael addition to nitro-olefins or α,β-unsaturated esters can be a key step in constructing substituted cycloheptane (B1346806) rings.
Quantitative Data for Michael Addition of 1,3-Cycloalkanediones
| Donor | Acceptor | Product | Yield (%) | Reference |
| 1,3-Cycloheptanedione | 1-(X-phenyl)-2-nitroethylenes | 2-[2-Nitro-1-(X-phenyl)ethyl]-1,3-cycloheptanedione | Not specified | Hrnciar and Culak (1984) |
| 1,3-Cycloheptanedione | Dimethyl acetylenedicarboxylate | Dimethyl 2-(1,3-dioxocycloheptan-2-yl)but-2-enedioate | Not specified | Hrnciar et al. (1989) |
Alkylation Reactions
The enolate of this compound can be readily alkylated at the C2 position. This allows for the introduction of various functional groups, which is a critical step in modifying the scaffold to create analogs of natural products.[4]
Quantitative Data for Alkylation of 1,3-Cycloalkanediones
| Substrate | Alkylating Agent | Product | Yield (%) | Reference |
| 1,3-Cycloheptanedione | Iodomethane | 2-Methyl-1,3-cycloheptanedione | Not specified | Sraga and Hrnciar (1981) |
Robinson Annulation for Bicyclic Scaffolds
The Robinson annulation is a powerful tool for the formation of six-membered rings.[5][6][7] By reacting this compound with a methyl vinyl ketone (MVK) or a suitable equivalent, it is possible to construct a bicyclo[5.4.0]undecenone system. This bicyclic core is a feature of many sesquiterpenoids.
Caption: Robinson Annulation with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
Materials:
-
1-Trimethylsilyloxycyclopentene
-
Dichloroacetyl chloride
-
Triethylamine
-
Methyl t-butyl ether (MTBE)
-
Zinc dust
-
Acetic acid
-
2-Propanol
-
Water
-
Sodium sulfate
Procedure:
Step A: 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
-
To a solution of 1-trimethylsilyloxycyclopentene in MTBE, add triethylamine.
-
Cool the mixture and add dichloroacetyl chloride dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature.
-
Filter the mixture and wash the solid with MTBE.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step B: this compound
-
Charge a flask with the product from Step A, 2-propanol, and water.
-
Cool the solution to 0-5 °C.
-
Add a mixture of water and acetic acid dropwise, keeping the temperature below 5 °C.
-
Allow the solution to stir and gradually warm to room temperature overnight.
-
Pour the reaction mixture into MTBE and separate the layers.
-
Extract the aqueous phase with MTBE.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Step | Product | Yield (%) |
| A | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 77 |
| B | This compound | 61 |
Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ketone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., Methyl vinyl ketone)
-
Base (e.g., Sodium ethoxide in ethanol)
-
Hydrochloric acid (for workup)
-
Diethyl ether
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of sodium ethoxide in ethanol and stir.
-
Add the α,β-unsaturated ketone dropwise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Protocol 3: Proposed Synthesis of an 8-Azabicyclo[3.2.1]octane Analog Core
The 8-azabicyclo[3.2.1]octane skeleton is the core of tropane (B1204802) alkaloids. A plausible, though not yet reported, synthetic route could involve the following conceptual steps starting from this compound.
Caption: Hypothetical synthesis of an 8-azabicyclo[3.2.1]octane analog.
Conceptual Procedure:
-
Formation of an Aminocycloheptanone: Convert one of the carbonyl groups of this compound into an amino group via reductive amination. This could be achieved by forming an oxime with hydroxylamine (B1172632) followed by reduction (e.g., catalytic hydrogenation).
-
Intramolecular Mannich Reaction: The resulting aminocycloheptanone could then undergo an intramolecular Mannich-type reaction with an appropriate aldehyde (e.g., glyoxal (B1671930) or a derivative) to form the bicyclic core. This step would likely require careful optimization of reaction conditions.
Conclusion
This compound represents an underutilized yet highly promising starting material for the synthesis of natural product analogs. Its inherent reactivity allows for the construction of diverse and complex molecular scaffolds. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to explore the potential of this versatile building block in the development of novel therapeutic agents. Further investigation into the application of modern synthetic methodologies to this compound is warranted and expected to yield a rich variety of new bioactive molecules.
References
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Practical Synthesis of this compound (1998) | John A. Ragan | 27 Citations [scispace.com]
- 4. Alkylation of Cyclic 1,3-Diketones | Semantic Scholar [semanticscholar.org]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistwizards.com [chemistwizards.com]
Application Notes and Protocols for the Alkylation of Cycloheptane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the C-alkylation of cycloheptane-1,3-dione, a key transformation in the synthesis of various complex molecules and pharmacologically active compounds. The following sections outline the reaction principle, a representative experimental protocol, and a summary of reaction parameters for the methylation of a closely related cyclic 1,3-dione.
Introduction
This compound and its derivatives are versatile building blocks in organic synthesis. The alkylation at the C2 position is a fundamental method for introducing molecular complexity, enabling the construction of diverse chemical scaffolds. The reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an alkyl halide. A common challenge in the alkylation of 1,3-dicarbonyl compounds is controlling the regioselectivity between C-alkylation and O-alkylation. The protocol described herein favors C-alkylation through the careful selection of a base and solvent system.
Experimental Protocol: C-Alkylation of this compound
This protocol is adapted from a standard procedure for the methylation of cyclic 1,3-diones and can be applied to this compound with various alkyl halides.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone to dissolve the dione, followed by the addition of anhydrous potassium carbonate (2.2 eq.).
-
Cooling: Place the reaction mixture in an ice bath and stir for 15 minutes.
-
Addition of Alkylating Agent: Add the alkyl halide (2.2 eq.) dropwise to the cooled and stirred suspension.
-
Reaction Progression: Allow the reaction mixture to warm gradually to room temperature and then heat to reflux. The total reaction time will vary depending on the alkyl halide used (typically 18-24 hours).[1]
-
Workup - Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and separate the solid by suction filtration. Wash the filter cake with dichloromethane.
-
Workup - Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in water and dichloromethane. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x).
-
Workup - Washing and Drying: Combine all organic portions, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 2-alkyl-cycloheptane-1,3-dione.
Data Presentation
The following table summarizes the reaction conditions and yields for the methylation of cyclohexane-1,3-dione, which serves as a representative example for the alkylation of cyclic 1,3-diones.[1]
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Temperature | Product | Yield (%) |
| Cyclohexane-1,3-dione | Methyl Iodide | K₂CO₃ | Acetone | 20 | Reflux | 2-Methylcyclohexane-1,3-dione | 57 |
| Cyclohexane-1,3-dione | Methyl Iodide | K₂CO₃ | Acetone | 20 | Reflux | 3-Methoxycyclohex-2-en-1-one | 9 |
Note: The yields are for the C-alkylated and O-alkylated products, respectively, as determined by ¹H NMR analysis of the crude product before purification.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the alkylation of this compound.
Caption: Experimental workflow for the C-alkylation of this compound.
Signaling Pathway Diagram (General Reaction Scheme)
The following diagram illustrates the general chemical transformation occurring during the alkylation of this compound.
References
Application of Cycloheptane-1,3-dione in Agrochemical Synthesis: A Prospective Outlook Based on Cyclohexane-1,3-dione Chemistry
Note to the Reader: Extensive research has revealed a notable scarcity of publicly available literature detailing the direct application of cycloheptane-1,3-dione in the synthesis of commercial or developmental agrochemicals. The vast majority of research in this area focuses on its close structural analog, cyclohexane-1,3-dione . This document, therefore, provides a detailed overview of the well-established applications of cyclohexane-1,3-dione in agrochemical synthesis, particularly in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. This information serves as a valuable reference and a predictive guide for researchers and scientists interested in exploring the potential of this compound for similar applications. The protocols and data presented herein are based on studies involving cyclohexane-1,3-dione and should be adapted and validated for this compound.
Introduction: The Potential of Cyclic 1,3-Diones in Agrochemicals
Cyclic 1,3-diones are versatile chemical intermediates widely utilized in the synthesis of a variety of biologically active molecules. In the agrochemical sector, the cyclohexane-1,3-dione scaffold is a key component of several commercial herbicides. These compounds primarily act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols (B72186) in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in bleaching symptoms and eventual plant death. Given the structural similarity, this compound is a promising, yet underexplored, candidate for the development of novel agrochemicals with potentially unique efficacy and selectivity profiles.
Core Application: Synthesis of HPPD Inhibitor Herbicides
The primary application of cyclohexane-1,3-dione in agrochemical synthesis is as a foundational building block for a class of herbicides known as triketones. These herbicides are characterized by a 2-acyl-cyclohexane-1,3-dione moiety, which is crucial for their biological activity. The general structure of these compounds allows for a wide range of modifications to the acyl group, enabling the fine-tuning of their herbicidal spectrum, crop selectivity, and environmental persistence.
General Synthesis Pathway
The synthesis of 2-acyl-cyclohexane-1,3-dione herbicides typically involves the acylation of cyclohexane-1,3-dione with a suitable acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent. This is often followed by a rearrangement reaction to yield the final triketone product.
Caption: General synthesis pathway for triketone herbicides from a cyclic 1,3-dione.
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of various cyclohexane-1,3-dione derivatives against different plant species. This data is crucial for understanding structure-activity relationships and for guiding the design of new herbicidal compounds based on the this compound scaffold.
Table 1: In Vitro HPPD Inhibition by 2-Acyl-cyclohexane-1,3-dione Derivatives
| Compound ID | Acyl Group | Target Enzyme | IC50 (µM) | Reference |
| I12 | Aryloxyacetic acid derivative | Arabidopsis thaliana HPPD | 0.011 | [1] |
| I23 | Aryloxyacetic acid derivative | Arabidopsis thaliana HPPD | 0.012 | [1] |
| Mesotrione | 2-nitro-4-(methylsulfonyl)benzoyl | Arabidopsis thaliana HPPD | 0.013 | [1] |
| 5d | C11 alkyl chain | Plant HPPD | 0.18 | [2] |
| Sulcotrione | 2-chloro-4-(methylsulfonyl)benzoyl | Plant HPPD | 0.25 | [2] |
Table 2: Greenhouse Herbicidal Activity of Cyclohexanedione Derivatives
| Compound ID | Application Rate (g ai/ha) | Target Weed | Inhibition (%) | Reference |
| G31 | 75.0 | Plantago depressa | >90 | [3] |
| G31 | 37.5 | Capsella bursa-pastoris | >90 | [3] |
| Mesotrione | 37.5 - 75.0 | Various broadleaf weeds | Comparable to G31 | [3] |
| II4 | 150 | Various weeds (pre-emergence) | High activity | [4] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of Saturated 2-Acyl-cyclohexane-1,3-diones
This protocol describes a coupling reaction to form the 2-acyl derivative.
Workflow Diagram:
Caption: Workflow for the synthesis of saturated 2-acyl-cyclohexane-1,3-diones.
Methodology:
-
To a solution of a cyclohexane-1,3-dione derivative (2.00 mmol) in dichloromethane (B109758) (40 mL), add the corresponding carboxylic acid derivative (2.00 mmol), dicyclohexylcarbodiimide (2.40 mmol), triethylamine (2.40 mmol), and 4-dimethylaminopyridine (0.20 mmol) sequentially.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, dilute the mixture with dichloromethane and filter to remove the precipitated dicyclohexylurea.
-
To the filtrate, add 20 mL of 1 M HCl and transfer to a separatory funnel.
-
Extract the aqueous phase three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-acyl-cyclohexane-1,3-dione.
Protocol 2: Synthesis of Novel Cyclohexanedione Derivatives Containing Pyrazole (B372694) and Pyridine (B92270) Groups[3]
This protocol outlines a multi-step synthesis to create more complex herbicidal derivatives.
Logical Relationship Diagram:
Caption: Logical flow for the multi-step synthesis of complex cyclohexanedione herbicides.
Methodology: The synthesis of these complex derivatives involves the preparation of two key intermediates, which are then coupled to form the final product. The specific reagents and reaction conditions will vary depending on the desired final structure. For detailed procedures, refer to the supporting information of the cited literature.
Conclusion and Future Perspectives
While the direct application of this compound in agrochemical synthesis is not yet well-documented, the extensive research on its cyclohexane (B81311) analog provides a strong foundation for future exploration. The synthetic protocols and structure-activity relationships established for cyclohexane-1,3-dione-based herbicides can guide the design and synthesis of novel this compound derivatives. The larger ring size of cycloheptane (B1346806) may offer unique conformational properties that could lead to enhanced biological activity, altered selectivity, or a different mode of action. Researchers are encouraged to adapt the methodologies presented here to investigate the potential of this compound as a novel scaffold in the ongoing search for effective and environmentally benign agrochemicals.
References
- 1. EP0219343A2 - Cyclohexane-1,3-dione derivatives having a herbicidal activity - Google Patents [patents.google.com]
- 2. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cycloheptane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cycloheptane-1,3-dione synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via two common methods: Reductive Ring Expansion and Dieckmann Condensation.
Method 1: Reductive Ring Expansion of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
Q1: My yield of the intermediate, 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, is low. What are the possible causes and solutions?
A1: Low yields in the initial cycloaddition step can often be attributed to the quality of reagents or incomplete reaction.
-
Reagent Quality: Ensure that 1-trimethylsilyloxycyclopentene and dichloroacetyl chloride are of high purity and freshly opened or properly stored to prevent degradation. Older bottles of 1-trimethylsilyloxycyclopentene may become colored and cloudy, leading to lower yields.[1]
-
Incomplete Reaction: The reaction progress can be monitored by GC analysis. If starting material (1-trimethylsilyloxycyclopentene) remains after the initial reaction time, an additional portion of dichloroacetyl chloride can be added to drive the reaction to completion.[1]
Q2: The final product, this compound, appears impure after the reductive ring expansion and workup. How can I improve its purity?
A2: The crude product may contain residual solvents like MTBE and 2-propanol, or byproducts from the reaction.
-
Purification: Column chromatography on silica (B1680970) gel is an effective method for purification. A solvent system of hexane/Et₂O can be used for elution.[1] For higher purity, short path vacuum distillation can be employed.[1]
-
Product Instability: Be aware that this compound is unstable to base and can undergo a retro-Dieckmann cyclization to form 6-oxoheptanoic acid.[1] Therefore, avoid basic conditions during workup and purification.
Q3: I am observing a retro-Dieckmann cyclization side product. How can I prevent this?
A3: The retro-Dieckmann reaction is base-catalyzed. To minimize this side reaction, ensure that the workup and any subsequent steps are performed under neutral or slightly acidic conditions. Proper storage of the final product is also important; storing it under an inert atmosphere (e.g., nitrogen) in a freezer at low temperatures (-10 °C) can prevent degradation.[1]
Method 2: Dieckmann Condensation of Diethyl Pimelate (B1236862)
Q1: The Dieckmann condensation of diethyl pimelate is resulting in a low yield of the desired β-keto ester. What are the common reasons for this?
A1: Low yields in Dieckmann condensations are often due to issues with the base, reaction conditions, or competing side reactions.
-
Base Activity: The base (e.g., sodium ethoxide, sodium hydride) must be anhydrous and active. Use freshly prepared sodium ethoxide or a new, unopened container of sodium hydride. At least one full equivalent of a strong base is required.
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion. The reaction can be heated to reflux to ensure it goes to completion.
-
Intermolecular Condensation: A common side reaction is the intermolecular condensation of two molecules of diethyl pimelate. To favor the desired intramolecular cyclization, use high-dilution techniques, which involve slowly adding the diester to the base solution.
Q2: I am isolating pimelic acid or its monoester as a byproduct. What is causing this and how can it be avoided?
A2: The presence of pimelic acid or its monoester indicates hydrolysis of the ester functional groups.
-
Anhydrous Conditions: This is typically caused by the presence of water in the reaction mixture. Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried), and use anhydrous solvents and reagents.
-
Base Hydrolysis: If using an alkoxide base like sodium ethoxide, ensure it has not been exposed to atmospheric moisture, which can lead to the formation of sodium hydroxide. Using a non-alkoxide base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, toluene) can help avoid this issue.
Q3: I am observing transesterification as a side reaction. How can this be prevented?
A3: Transesterification can occur if the alkoxide base does not match the ester being cyclized. For diethyl pimelate, it is crucial to use sodium ethoxide as the base if ethanol (B145695) is the solvent. This ensures that even if the ethoxide attacks the ester carbonyl, the starting material is regenerated. Alternatively, using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent will eliminate the possibility of transesterification.
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of this compound and its intermediates.
| Synthesis Step/Method | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reductive Ring Expansion | ||||||
| 1. Cycloaddition | 1-trimethylsilyloxycyclopentene, dichloroacetyl chloride, triethylamine (B128534) | Hexanes | < 30 | 13 | 84 | [2] |
| 2. Reductive Dechlorination | 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, Zinc, Acetic Acid | 2-Propanol, Water | 0 - 5 | 16 | 77 | [1] |
| 3. Ring Expansion & Purification | Crude 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one | Hexane/Et₂O (chromatography) | Room Temp | - | 61 | [1] |
| Dieckmann Condensation | ||||||
| Cyclization of Diethyl Pimelate (followed by decarboxylation) | Diethyl pimelate, Sodium ethoxide | Ethanol | Reflux | 2 - 4 | ~75-85 (typical for 5/6 membered rings) | |
| Cyclization of Diethyl Pimelate (followed by decarboxylation) | Diethyl pimelate, Sodium hydride | THF or Toluene | Reflux | 2 - 4 | Good (specific yield not provided) |
Experimental Protocols
Protocol 1: Reductive Ring Expansion Synthesis of this compound[1][2]
Step A: Synthesis of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
-
In a 500-mL three-necked, round-bottomed flask equipped with a nitrogen outlet, internal temperature probe, and an addition funnel, charge 1-trimethylsilyloxycyclopentene (20.8 g, 133 mmol), hexanes (208 mL), and triethylamine (22.3 mL, 160 mmol).
-
Prepare a solution of dichloroacetyl chloride (12.8 mL, 133 mmol) in hexanes (100 mL) and add it dropwise to the stirred reaction mixture, maintaining the internal temperature below 30 °C.
-
Stir the resulting slurry for 12 hours.
-
Monitor the reaction by GC. If starting material remains, add an additional portion of dichloroacetyl chloride (1.5 mL, 16 mmol) in hexanes (3 mL).
-
After completion, filter the reaction mixture through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield the product as a pale-yellow liquid which crystallizes upon cooling.
Step B: Synthesis of 1-Trimethylsilyloxybicyclo[3.2.0]heptan-6-one
-
In a three-necked flask under a nitrogen atmosphere, dissolve the product from Step A (29.9 g, 112 mmol) in 2-propanol (112 mL) and water (56 mL).
-
Cool the solution to 0-5 °C and add a solution of sodium formate (B1220265) (18.3 g, 269 mmol) in water (56 mL) dropwise, maintaining the temperature below 15 °C.
-
Add 10% Pd/C (1.5 g) and stir the mixture at room temperature for 18 hours.
-
Filter the reaction mixture through Celite and extract the filtrate with MTBE.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product as a clear, orange oil.
Step C: Synthesis of this compound
-
In a three-necked flask under a nitrogen atmosphere, charge the product from Step B (17.1 g, 81.0 mmol) and 33 mL each of 2-propanol and water.
-
Cool the solution to 0-5 °C and add 26 mL of a 2:1 water-acetic acid (v/v) solution dropwise, keeping the temperature below 5 °C.
-
Allow the solution to stir for 16 hours, gradually warming to room temperature.
-
Pour the reaction mixture into MTBE and separate the layers. Extract the aqueous phase with additional MTBE.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/Et₂O solvent system to obtain this compound as a clear, pale-yellow oil.
Protocol 2: Dieckmann Condensation Synthesis of this compound
Step A: Dieckmann Cyclization of Diethyl Pimelate to 2-Carboethoxycycloheptanone
-
Using Sodium Ethoxide in Ethanol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding clean sodium metal (1.05 eq.) to anhydrous ethanol.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl pimelate (1.0 eq.) dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture in an ice bath and carefully neutralize with cold, dilute hydrochloric acid to a pH of ~2-3.
-
Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-carboethoxycycloheptanone by vacuum distillation.
-
-
Using Sodium Hydride in THF:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of diethyl pimelate (1.0 eq.) in anhydrous THF dropwise. A catalytic amount of ethanol can be added to initiate the reaction.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until hydrogen evolution ceases.
-
Follow the work-up and purification procedure described for the sodium ethoxide method. Caution: Quenching unreacted sodium hydride is highly exothermic and produces flammable hydrogen gas.
-
Step B: Hydrolysis and Decarboxylation of 2-Carboethoxycycloheptanone
-
Reflux the crude 2-carboethoxycycloheptanone from Step A with an aqueous acid solution (e.g., 10% H₂SO₄) or a basic solution (e.g., 10% NaOH) followed by acidification.
-
The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid will occur.
-
After the reaction is complete (monitor by TLC or GC for the disappearance of the starting material), cool the mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts, dry, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography as needed.
Visualizations
Caption: Workflow for the Reductive Ring Expansion Synthesis.
Caption: Troubleshooting Logic for Dieckmann Condensation.
References
Technical Support Center: Purification of Crude Cycloheptane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of crude Cycloheptane-1,3-dione by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of crude this compound.
Q1: Why is the yield of purified this compound significantly lower than expected after column chromatography?
A1: Several factors could contribute to a low yield:
-
Incomplete Elution: this compound may not have fully eluted from the column. Ensure that the column is flushed with a sufficiently polar solvent mixture after the main product fractions have been collected to recover any strongly adsorbed material.
-
Decomposition on Silica (B1680970) Gel: While generally stable, prolonged exposure to acidic silica gel can sometimes lead to degradation of β-diones.[1] If you suspect this, you can try deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) added to the eluent.[1]
-
Co-elution with Impurities: If the separation is not optimal, your product fractions may be contaminated with impurities, leading to a lower mass of pure product after solvent evaporation.
-
Incorrect Fraction Collection: The product may have eluted earlier or later than anticipated. It is crucial to monitor the elution closely using Thin Layer Chromatography (TLC).[2]
Q2: My purified this compound appears as a pale-yellow oil, is this normal?
A2: Yes, chromatographically purified this compound is typically isolated as a clear, pale-yellow oil.[2] The crude product before chromatography is often a clear, amber oil.[2]
Q3: The separation of this compound from impurities on the column is poor, with significant peak overlap. What can I do?
A3: To improve separation:
-
Optimize the Solvent System: The polarity of the eluent is critical. For this compound, a gradient elution starting with a less polar mixture (e.g., 2:1 hexane (B92381)/diethyl ether) and gradually increasing the polarity to a more polar mixture (e.g., 1:1 hexane/diethyl ether) is effective.[2] Always optimize the solvent system using TLC before running the column.[3]
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[4][5][6]
-
Loading Technique: The crude sample should be dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.[5] A large loading volume will result in broad bands and poor resolution.
-
Flow Rate: A slower flow rate generally provides better separation. However, excessively slow rates can lead to band broadening due to diffusion.
Q4: I am observing streaking or tailing of the product spot on my TLC plates and on the column. What is the cause and how can I fix it?
A4: Tailing is often an indication of interactions between the compound and the stationary phase.
-
Acidic Impurities: Crude this compound may contain residual acetic acid from the synthesis.[2] This can cause tailing on silica gel. Pre-treating the crude product by dissolving it in a solvent like dichloromethane (B109758) and stirring with a small amount of silica gel before loading can help adsorb some polar impurities.[2]
-
Keto-Enol Tautomerism: As a 1,3-dione, this compound exists as an equilibrium mixture of keto and enol tautomers. These tautomers can have slightly different polarities, potentially leading to band broadening. While this is an inherent property of the molecule, ensuring a homogenous solvent environment can minimize this effect.
-
Overloading: Applying too much sample to the TLC plate or the column can cause streaking.[7]
Q5: The pressure in my flash chromatography system is too high. What should I do?
A5: High backpressure can be caused by:
-
Fine Silica Gel Particles: Using a silica gel with a very small particle size can lead to high pressure. Ensure you are using the correct mesh size for your application.
-
Column Clogging: Impurities in the crude mixture may have precipitated at the top of the column. A small layer of sand on top of the silica gel can help prevent this.[4]
-
Improper Solvent Viscosity: High viscosity eluents can increase backpressure.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1:
-
Stationary Phase: Silica gel is the standard stationary phase for this purification.[2]
-
Mobile Phase (Eluent): A mixture of hexane and diethyl ether (Et2O) is recommended. A common procedure involves starting with a 2:1 hexane/Et2O mixture and then switching to a 1:1 mixture.[2]
Q2: How should I prepare my crude sample for loading onto the column?
A2: The crude product, which is often an oil, can be dissolved in dichloromethane and mixed with a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which can be dry-loaded onto the column.[2] This technique, known as dry loading, often results in better separation than direct liquid loading.
Q3: How can I monitor the progress of the separation during column chromatography?
A3: The separation should be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[2] The TLC plate should be visualized using a suitable stain, such as p-anisaldehyde, to identify the fractions containing the desired product.[2]
Q4: What is the expected purity and yield of this compound after a single chromatographic purification?
A4: A purity of approximately 95% as determined by 1H NMR analysis can be achieved.[2] The reported yield for a specific synthetic procedure following chromatographic purification is around 61%.[2]
Q5: Is further purification required after column chromatography?
A5: For most applications, the ~95% pure material obtained from column chromatography is suitable.[2] However, if higher purity is required, short path vacuum distillation can be performed.[2]
Experimental Protocol: Column Chromatography of Crude this compound
This protocol is adapted from a literature procedure.[2]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., from a synthesis providing ~81.0 mmol) in 50 mL of dichloromethane.
-
Add 22.5 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation to obtain a tan, free-flowing solid.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a 2:1 mixture of hexane/diethyl ether.
-
Pack a glass column (e.g., 7.5 x 23 cm) with the silica gel slurry.
-
Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
-
-
Loading:
-
Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Gently tap the column to settle the loaded material.
-
Add a thin layer of sand on top to prevent disturbance of the stationary phase during solvent addition.
-
-
Elution:
-
Begin eluting the column with 500 mL of 2:1 hexane/diethyl ether.
-
Switch the eluent to 3.8 L of 1:1 hexane/diethyl ether.
-
Collect fractions of a suitable volume (e.g., 20-30 mL).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using a 1:1 hexane/diethyl ether eluent and visualize with a p-anisaldehyde stain.
-
Combine the fractions that contain the pure this compound.
-
Concentrate the combined fractions using a rotary evaporator under reduced pressure (25 mmHg) with a room temperature water bath to yield the purified product as a pale-yellow oil.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Crude this compound | [2] |
| Stationary Phase | Silica Gel | [2] |
| Column Dimensions | 7.5 x 23 cm | [2] |
| Eluent 1 | 500 mL of 2:1 Hexane/Diethyl Ether | [2] |
| Eluent 2 | 3.8 L of 1:1 Hexane/Diethyl Ether | [2] |
| Final Product | Clear, pale-yellow oil | [2] |
| Yield | 61% | [2] |
| Purity (by 1H NMR) | ~95% | [2] |
Experimental Workflow
References
Technical Support Center: Synthesis of Cycloheptane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Cycloheptane-1,3-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Reductive Ring Expansion: This multi-step synthesis involves the [2+2] cycloaddition of dichloroketene (B1203229) with a silyl (B83357) enol ether of cyclopentanone, followed by a reductive ring expansion of the resulting dichlorobicyclo[3.2.0]heptan-6-one derivative. This method is noted for its scalability and avoidance of highly toxic or explosive reagents.[1][2]
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a heptanedioate (B1236134) ester to form a cyclic β-keto ester, which is then hydrolyzed and decarboxylated to yield this compound. This is a classic method for forming cyclic ketones.[3][4][5]
Q2: I am getting a significant amount of a byproduct in my reductive ring expansion synthesis. What could it be?
A2: A common side product in the zinc-acetic acid mediated reductive ring expansion is 2-acetylcyclopentanone (B155173) . This arises from a competing fragmentation pathway that can become more prominent during scale-up of the reaction.[1]
Q3: My Dieckmann condensation is giving a low yield of the desired product. What is the likely side reaction?
A3: For the synthesis of seven-membered rings like this compound via Dieckmann condensation, a significant side reaction is intermolecular dimerization . This occurs when two molecules of the starting diester react with each other instead of undergoing an intramolecular cyclization.[6]
Q4: How can I purify the final this compound product?
A4: The crude product from the reductive ring expansion is typically a pale-yellow oil. Purification can be achieved by silica (B1680970) gel chromatography followed by short path vacuum distillation to obtain a product with approximately 95% purity as determined by 1H NMR analysis.[1]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Ring Expansion and Formation of 2-Acetylcyclopentanone
Symptoms:
-
The yield of this compound is significantly lower than expected, especially on a larger scale.
-
Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows the presence of 2-acetylcyclopentanone.
Root Cause: The formation of 2-acetylcyclopentanone is due to a competing reaction pathway where desilylation of the intermediate occurs before the reduction of both chlorine atoms. This leads to a retro-aldol-type fragmentation of the cyclobutanone (B123998) ring.[1]
Solutions:
-
Control of Reaction Conditions: Carefully control the temperature and the rate of addition of reagents during the reduction step. Maintaining a low temperature (0-5 °C) is crucial.[1]
-
Order of Reagents: The established protocol involves a one-pot sequence where a Zn/AcOH/aq 2-propanol system is used to effect reduction, desilylation, and ring expansion. Adhering to the proven sequence and stoichiometry is critical to favor the desired pathway.[1]
Issue 2: Predominance of Dimerization in Dieckmann Condensation
Symptoms:
-
Low yield of the desired cyclic β-keto ester precursor to this compound.
-
Isolation of a high molecular weight byproduct consistent with a dimer of the starting diester.
Root Cause: Intermolecular condensation (dimerization) competes with the desired intramolecular cyclization. For the formation of medium-sized rings (like a seven-membered ring), the rate of the intermolecular reaction can be significant.[6]
Solutions:
-
High-Dilution Conditions: Performing the reaction at very low concentrations of the diester favors the intramolecular pathway. This can be achieved by the slow addition of the diester to a large volume of solvent containing the base.
-
Choice of Base and Solvent: The use of sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), in aprotic solvents like tetrahydrofuran (B95107) (THF) can help minimize side reactions.[6]
Quantitative Data Summary
| Synthesis Method | Key Side Product | Typical Yield of Main Product | Conditions Favoring Side Product |
| Reductive Ring Expansion | 2-Acetylcyclopentanone | ~61% (purified)[1] | Scale-up, improper temperature control |
| Dieckmann Condensation | Intermolecular Dimer | Variable, can be low | High concentration of starting material |
Experimental Protocols
Key Experiment: Reductive Ring Expansion of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
This protocol is a modification of a procedure from Organic Syntheses.[1]
Procedure:
-
Preparation of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one:
-
A solution of dichloroacetyl chloride in hexanes is added dropwise to a vigorously stirred mixture of 1-trimethylsilyloxycyclopentene and triethylamine (B128534) in hexanes at a temperature below 30 °C.
-
The resulting slurry is stirred for several hours. Progress is monitored by GC analysis.
-
The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated to yield the crude product, which is used in the next step without further purification.
-
-
Reductive Dechlorination:
-
The crude 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one is dissolved in 2-propanol.
-
Sodium formate (B1220265) and a catalytic amount of 5% palladium on carbon are added.
-
The mixture is heated, and the reaction progress is monitored by TLC or GC.
-
Upon completion, the catalyst is removed by filtration.
-
-
Ring Expansion and Desilylation to form this compound:
-
The filtrate from the previous step, containing 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one, is mixed with 2-propanol and water and cooled to 0-5 °C.
-
A 2:1 mixture of water-acetic acid is added dropwise, maintaining the internal temperature below 5 °C.
-
The solution is stirred for 16 hours, gradually warming to room temperature.
-
The reaction mixture is extracted with MTBE. The organic phase is washed, dried, and concentrated to give the crude product.
-
The crude oil is purified by column chromatography on silica gel, followed by vacuum distillation to afford this compound as a pale-yellow oil.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing pathways in the reductive ring expansion step.
References
Technical Support Center: Optimizing Cycloheptane-1,3-dione Condensations
Welcome to the technical support center for optimizing reaction conditions for Cycloheptane-1,3-dione condensations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of complex molecules using this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Q1: My Knoevenagel condensation with an aromatic aldehyde is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Knoevenagel condensations involving this compound can often be attributed to several factors. The reaction involves the nucleophilic addition of the dione (B5365651) to the aldehyde, followed by dehydration.[1] Key areas to investigate include:
-
Catalyst Choice and Concentration: The selection of a suitable catalyst is crucial. Weak bases like piperidine, pyridine, or ammonium (B1175870) acetate (B1210297) are commonly used to prevent self-condensation of the aldehyde.[1][2] The catalyst concentration should be optimized; typically, catalytic amounts are sufficient.
-
Inefficient Water Removal: The condensation reaction produces water, which can shift the equilibrium back towards the reactants.[2] Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) can effectively remove water and drive the reaction forward.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed while monitoring the reaction progress by TLC.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally favored. For reactions catalyzed by acidic ionic liquids, solvents like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) have been shown to be effective.[3] In some cases, solvent-free conditions with a solid-supported catalyst can also provide good results.[4]
Q2: I am observing the formation of significant side products in my Michael addition reaction. How can I increase the selectivity for the desired 1,4-adduct?
A2: The Michael addition of this compound to α,β-unsaturated carbonyl compounds can sometimes be plagued by side reactions, such as self-condensation of the dione or polymerization of the Michael acceptor.[5][6] To improve the selectivity for the desired 1,4-adduct, consider the following:
-
Choice of Base: The strength of the base used to generate the enolate of this compound is critical. A base that is too strong can lead to undesired side reactions. Weaker bases are generally preferred for Michael additions.
-
Reaction Conditions: Temperature and reaction time play a significant role. Running the reaction at lower temperatures can often improve selectivity by favoring the thermodynamically controlled 1,4-addition product over the kinetically controlled 1,2-addition.
-
Catalyst System: For asymmetric Michael additions, organocatalysts such as bifunctional squaramides have been shown to provide high enantioselectivities with related cyclic diones.[7]
-
Slow Addition: Adding the Michael acceptor slowly to the reaction mixture containing the activated this compound can help maintain a low concentration of the acceptor, minimizing polymerization and other side reactions.
Q3: My multi-component reaction involving this compound, an aldehyde, and another nucleophile is not proceeding as expected. What are the critical parameters to optimize?
A3: Multi-component reactions (MCRs) are powerful for building molecular complexity in a single step, but their success is often sensitive to reaction conditions.[1][8] For MCRs involving this compound, consider these optimization points:
-
Order of Addition: The sequence in which the reactants are added can be crucial. Often, pre-forming an intermediate, such as the Knoevenagel adduct between the aldehyde and the dione, before adding the third component can improve the outcome.
-
Catalyst: The choice of catalyst can influence which reaction pathway is favored. Both acid and base catalysts can be employed in MCRs. For example, in the synthesis of spiro[dihydropyridine-oxindoles] from isatin, an arylamine, and cyclopentane-1,3-dione, acetic acid was used as the solvent and catalyst.[4]
-
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction rate. Screening a range of solvents with different polarities is recommended.
-
Stoichiometry: The molar ratios of the reactants should be carefully controlled. In some cases, using a slight excess of one reactant may be necessary to drive the reaction to completion.
Data Presentation
The following tables summarize typical reaction conditions for key condensation reactions involving cyclic 1,3-diones, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation of Aromatic Aldehydes with Cyclic 1,3-Diones
| Aldehyde | Cyclic 1,3-Dione | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Cyclohexane-1,3-dione | NaHSO₄ in [bmim]BF₄ | Ionic Liquid | 100 | 1-2 | 93 | |
| 4-Chlorobenzaldehyde | 5,5-Dimethylcyclohexane-1,3-dione | ZrOCl₂·8H₂O/NaNH₂ | Solvent-free | 80 | 0.5 | 95 | [4] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (catalytic) | Ethanol | Reflux | N/A | High | [2] |
| Various Aromatic | Cyclohexane-1,3-dione | p-Dodecylbenzenesulfonic acid (20) | Water | Reflux | N/A | Good to Excellent |
Table 2: Conditions for Michael Addition of Cyclic 1,3-Diones to α,β-Unsaturated Carbonyls
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclopentane-1,2-dione | Alkylidene oxindole (B195798) | Squaramide (10) | Chloroform | Room Temp. | 7 h | 59 | [7] |
| Cyclohexane-1,3-dione | α,β-Unsaturated Aldehyde | N/A (Tandem Knoevenagel/Michael) | Ethanol | Room Temp. | N/A | 88 | [9] |
| Malonates | α,β-Unsaturated Ketones | 1,2-Diphenylethanediamine | N/A | N/A | N/A | 61-99 | [10] |
| Thiols | α,β-Unsaturated Ketones | None | [bmim]PF₆/H₂O | Room Temp. | N/A | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 20 mL).
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Continue the reaction until the starting materials are consumed, and water is no longer collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Michael Addition of this compound to an α,β-Unsaturated Ketone
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 mmol) in a suitable anhydrous solvent (e.g., THF or DCM, 10 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a suitable base (e.g., NaH or a non-nucleophilic amine base, 1.1 mmol) portion-wise to generate the enolate. Stir for 30 minutes.
-
Slowly add a solution of the α,β-unsaturated ketone (1.0 mmol) in the same anhydrous solvent via a syringe pump over 1 hour.
-
Allow the reaction to stir at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Condensation Reactions
Caption: A flowchart for troubleshooting low product yield.
General Reaction Scheme for Condensation of this compound
Caption: General condensation reaction pathway.
References
- 1. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]
- 7. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]
Troubleshooting low conversion rates in Cycloheptane-1,3-dione reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reactions with cycloheptane-1,3-dione, with a focus on addressing low conversion rates.
Troubleshooting Guides
Issue: Low Conversion Rate in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Low conversion rates are a common issue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst | The choice of a basic catalyst is crucial. While milder bases are generally preferred to avoid self-condensation, the catalyst must be strong enough to deprotonate the active methylene (B1212753) compound. Consider screening catalysts such as piperidine, pyrrolidine (B122466), or DBU. For some substrates, a Lewis acid catalyst might be more effective. |
| Inappropriate Solvent | The solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMSO can enhance the rate of condensation. However, for water removal, solvents like toluene (B28343) or benzene (B151609) with a Dean-Stark apparatus are traditionally used. |
| Insufficient Water Removal | The elimination of water drives the reaction towards the product. Ensure efficient water removal by using a Dean-Stark trap, molecular sieves, or a suitable drying agent. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, the reaction may be too slow at lower temperatures. Gradually increase the reaction temperature and monitor for product formation and the appearance of byproducts by TLC. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. A slight excess of the active methylene compound may be beneficial. |
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue: Low Yield in Enamine Synthesis
The synthesis of enamines from this compound and a secondary amine is a crucial step for subsequent reactions like the Stork enamine alkylation and acylation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Water Removal | The formation of an enamine is a condensation reaction where the removal of water is critical to shift the equilibrium towards the product. Use of a Dean-Stark trap or molecular sieves is highly recommended. |
| Steric Hindrance | The chosen secondary amine might be too bulky, hindering the nucleophilic attack on the carbonyl carbon. Consider using less sterically hindered amines like pyrrolidine or piperidine. |
| Catalyst Issues | While often self-catalyzed by the amine, an acid catalyst (e.g., p-toluenesulfonic acid) can accelerate the reaction. However, excess acid can lead to the formation of the iminium salt and inhibit the reaction. |
| Reaction Temperature | The reaction may require heating to facilitate both the initial addition and the subsequent dehydration. Refluxing in a suitable solvent is a common practice. |
Experimental Protocol: General Procedure for Enamine Synthesis
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 eq) in toluene.
-
Add the secondary amine (e.g., pyrrolidine, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used in the next step without further purification.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a low conversion rate. What are the first things I should check?
A: For reactions involving this compound, low conversion is often linked to catalyst activity, reaction temperature, or inefficient removal of byproducts like water. Start by verifying the quality and amount of your catalyst. Then, consider gradually increasing the reaction temperature while carefully monitoring for the formation of side products. Finally, ensure that your method for water removal (e.g., Dean-Stark trap, molecular sieves) is functioning efficiently. In some cases, particularly with acid-catalyzed reactions involving cyclic 1,3-diones, reducing the concentration of the dione (B5365651) can surprisingly increase the reaction rate and yield.[1][2]
Q2: I am observing the formation of a significant amount of side products. What could they be and how can I minimize them?
A: A common side reaction with 1,3-diones is self-condensation, which is catalyzed by both acids and bases and is promoted by higher temperatures.[3] This occurs when one molecule of the dione acts as a nucleophile and attacks another. To minimize self-condensation, consider using a milder base or a lower reaction temperature. Adding the this compound solution dropwise to the reaction mixture can also help by keeping its instantaneous concentration low, thus favoring the desired reaction over self-condensation.[3] Other potential side reactions depend on the specific reactants and conditions used.
Q3: What are the best practices for purifying products derived from this compound?
A: The purification method will depend on the properties of your product.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. A silica (B1680970) gel stationary phase with a gradient of ethyl acetate (B1210297) in hexanes is a common starting point.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical and will need to be determined empirically.
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be used for purification.
It is advisable to first analyze the crude reaction mixture by techniques such as TLC, GC-MS, or NMR to understand the nature of the impurities before selecting a purification strategy.
Q4: Can I use reaction conditions reported for cyclohexane-1,3-dione as a starting point for my this compound reactions?
A: Yes, in many cases, reaction conditions for cyclohexane-1,3-dione can serve as a good starting point for this compound, as they share the same functional group. However, the seven-membered ring of this compound has different conformational flexibility and steric properties compared to the six-membered ring of cyclohexane-1,3-dione. These differences may influence reaction rates and product distributions. Therefore, it is essential to optimize the reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) for your specific this compound substrate to achieve the best results.
References
Characterization of unexpected byproducts in Cycloheptane-1,3-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloheptane-1,3-dione. The following information is intended to help identify and resolve issues related to unexpected byproduct formation and other common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, particularly via the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and the formation of side products are the primary culprits. It is crucial to ensure all reagents are pure and dry, as moisture can interfere with the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly distilled solvents and ensure starting materials are free of impurities.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the temperature is carefully controlled, especially during the addition of reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Q2: I've observed an unexpected byproduct with a different TLC spot than my desired product. What could it be?
During the [2+2] cycloaddition of dichloroketene (B1203229) with the silyl (B83357) enol ether of cyclopentanone, several side reactions can occur, leading to the formation of byproducts.
-
Potential Byproduct 1: Dichlorocyclobutenone Derivative: Elimination of trimethylsilanol (B90980) from the primary cycloadduct can lead to the formation of a dichlorocyclobutenone.
-
Potential Byproduct 2: Acyclic Ester: Ring-opening of the cyclobutanone (B123998) intermediate can result in the formation of an acyclic ester.
-
Potential Byproduct 3: Fragmentation Products: During the zinc-mediated reduction and ring expansion, a competing fragmentation pathway of the cyclobutanone intermediate can occur, especially during scale-up operations.
Characterization of Byproducts: A combination of spectroscopic techniques is essential for the definitive identification of byproducts.
| Byproduct Type | Expected Spectroscopic Features |
| Dichlorocyclobutenone Derivative | ¹H NMR: Presence of vinylic protons. ¹³C NMR: Signals corresponding to sp² carbons of the double bond. IR: C=C stretching vibration in addition to the carbonyl stretch. MS: Molecular ion peak corresponding to the loss of trimethylsilanol from the initial adduct. |
| Acyclic Ester | ¹H NMR: Characteristic signals for protons adjacent to an ester functionality. ¹³C NMR: Ester carbonyl signal (~170 ppm). IR: Ester C=O stretching vibration (~1735 cm⁻¹). |
| Fragmentation Products | Spectroscopic data will be highly dependent on the specific fragmentation pathway. Analysis of fragment ions in the mass spectrum can provide clues to the structure. |
Q3: How can I minimize the formation of these unexpected byproducts?
Minimizing byproduct formation often involves careful control of reaction conditions.
| Issue | Recommended Action |
| Formation of Dichlorocyclobutenone | Maintain a low reaction temperature during the cycloaddition to disfavor the elimination reaction. |
| Formation of Acyclic Ester | Ensure the rapid and efficient work-up of the reaction to prevent prolonged exposure of the intermediate to conditions that may promote ring-opening. |
| Fragmentation during Reduction | Slowly add the zinc dust and carefully control the temperature of the reaction. For larger scale reactions, consider using a different reducing agent or a two-step reduction/ring-expansion protocol. |
Experimental Protocols
Synthesis of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
This procedure is adapted from a reliable Organic Syntheses protocol.
Materials:
-
1-Trimethylsilyloxycyclopentene
-
Dichloroacetyl chloride
-
Hexanes (anhydrous)
Procedure:
-
To a stirred solution of 1-trimethylsilyloxycyclopentene and triethylamine in anhydrous hexanes under a nitrogen atmosphere, add a solution of dichloroacetyl chloride in anhydrous hexanes dropwise at a rate that maintains the internal temperature below 30 °C.
-
A white precipitate will form during the addition. Stir the resulting slurry at room temperature overnight.
-
Monitor the reaction by GC for the disappearance of the starting silyl enol ether.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Reductive Ring Expansion to this compound
Materials:
-
1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one
-
Zinc dust
-
Acetic acid
-
Water
Procedure:
-
To a solution of the crude 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one in a mixture of methanol and water, add zinc dust portion-wise while maintaining the temperature below 40 °C with an ice bath.
-
After the addition of zinc is complete, add acetic acid dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Extract the filtrate with diethyl ether or dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound as a pale yellow oil.
Visualizations
Navigating the Path to Pilot Plant Production of Cycloheptane-1,3-dione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for scaling up the synthesis of Cycloheptane-1,3-dione, a crucial intermediate in the development of various pharmaceutical compounds.[1] This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), structured data presentation, and in-depth experimental protocols to address challenges encountered during the transition from laboratory to pilot plant production.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Question: We are observing a significant decrease in yield for the reductive ring expansion of 1-trimethylsillyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one when moving to a larger scale. What could be the cause and how can we mitigate this?
Answer: A dramatic decrease in yield upon scale-up of this specific reaction is a known issue.[2] The primary cause is often the formation of 2-acetylcyclopentanone (B155173) as a significant byproduct.[2] This is believed to result from a competing reaction pathway where desilylation occurs before the complete reduction of both chlorine atoms.
Troubleshooting Steps:
-
Reaction Pathway Competition: The desired pathway involves the reduction of both chlorine atoms before desilylation, leading to this compound. The competing pathway, where desilylation precedes full reduction, leads to the undesired 2-acetylcyclopentanone.
-
Mitigation Strategy: A modified one-pot sequence using a Zn/AcOH/aq 2-propanol system has been found to effectively promote the desired reduction, desilylation, and ring expansion, minimizing the formation of the constitutional isomer.[2] Careful control of reaction conditions, such as temperature and addition rates, is crucial.
Question: What are the main safety and practicality concerns when considering different synthetic routes for multi-kilogram scale production of this compound?
Answer: Several literature syntheses are not suitable for large-scale production due to the use of hazardous or impractical reagents.[2] These include:
-
Heavy Metals: Reagents like PhHg(CBr3) and Hg(OAc)2 pose significant environmental and health risks.
-
Potentially Explosive Reagents: The use of ethyl diazoacetate is a notable concern due to its explosive nature.[2]
-
Carcinogenic Reagents: Chloromethyl methyl ether (ClCH2OCH3) is a known carcinogen and requires stringent handling protocols.[2]
A three-step synthesis has been developed to specifically avoid these hazardous reagents, making it a more practical choice for pilot plant operations.[3]
Question: Our Dieckmann condensation reaction to form the seven-membered ring is giving low yields. What factors could be affecting this intramolecular cyclization?
Answer: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but its efficiency can be influenced by several factors, especially when forming medium-sized rings like cycloheptane.[4][5][6][7]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is generally preferred to favor intramolecular condensation over intermolecular side reactions. Sodium alkoxides are commonly used.[5]
-
Reaction Concentration (High Dilution): To favor intramolecular cyclization, the reaction is typically performed under high dilution conditions. This minimizes the probability of two different diester molecules reacting with each other.
-
Substrate Structure: The starting diester must be able to adopt a conformation that allows the reactive centers to come into proximity for ring closure.
-
Reverse Reaction: If the resulting β-keto ester does not have an enolizable proton, the reverse reaction (cleavage with ring scission) can compete and lower the yield.[5]
Question: We are experiencing instability of the final this compound product during storage. What are the recommended storage conditions?
Answer: this compound can be unstable, particularly in the presence of base, which can lead to a retro-Dieckmann cyclization to form 6-oxoheptanoic acid.[2] For storage, it is recommended to keep the product in a freezer at -10°C.[2] While storing under a nitrogen atmosphere is a good practice, it has been reported that the product does not show noticeable degradation after several months at this temperature even without an inert atmosphere.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from relevant experimental procedures for the synthesis of this compound and its precursors.
| Table 1: Reagents for 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one Synthesis [2] | |||
| Reagent | Amount | Molar Equivalent | Notes |
| 1-Trimethylsilyloxycyclopentene | 20.8 g | 1.0 | Starting material |
| Hexanes | 208 mL | - | Solvent |
| Triethylamine (B128534) | 22.3 mL | 1.2 | Base |
| Dichloroacetyl chloride | 12.8 mL | 1.0 | Reagent |
| Table 2: Reductive Ring Expansion to this compound [2] | |||
| Reagent | Amount | Molar Equivalent | Notes |
| 1-Trimethylsilyloxybicyclo[3.2.0]-heptan-6-one | 17.1 g | 1.0 | Starting material |
| 2-Propanol | 33 mL | - | Solvent |
| Water | 33 mL | - | Solvent |
| 2:1 Water-Acetic Acid (v/v) | 26 mL | - | Reagent |
Experimental Protocols
Protocol 1: Synthesis of 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one [2]
-
Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a nitrogen outlet, an internal temperature probe, a 125-mL addition funnel capped with a septum and nitrogen inlet, and a magnetic stir bar.
-
Initial Charging: The flask is purged with nitrogen and charged with 1-trimethylsilyloxycyclopentene (20.8 g, 133 mmol), hexanes (208 mL), and triethylamine (22.3 mL, 160 mmol).
-
Reagent Addition: The addition funnel is charged with a solution of dichloroacetyl chloride (12.8 mL, 133 mmol) in hexanes (100 mL). This solution is added dropwise to the vigorously stirred reaction mixture while maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: A white precipitate of triethylamine hydrochloride will form. The slurry is stirred for 12 hours. Gas chromatography (GC) analysis is used to monitor the consumption of the starting enol ether.
-
Reaction Completion: If starting material remains, an additional portion of dichloroacetyl chloride (e.g., 0.12 equiv) in hexanes is added. The reaction is monitored by GC/MS until no starting material is detected.
-
Workup: The reaction mixture is filtered, and the filtrate is concentrated to yield the crude product, which is used in the next step without further purification.
Protocol 2: Reductive Ring Expansion to Synthesize this compound [2]
-
Apparatus Setup: A three-necked, 250-mL, round-bottomed flask is equipped with an internal temperature probe, a 50-mL addition funnel with a nitrogen inlet, a septum with a nitrogen outlet, and a magnetic stir bar.
-
Initial Charging: The flask is purged with nitrogen and charged with 1-trimethylsilyloxybicyclo[3.2.0]-heptan-6-one (17.1 g, 81.0 mmol), 2-propanol (33 mL), and water (33 mL).
-
Cooling: The solution is cooled to an internal temperature of 0-5 °C using an ice-water bath.
-
Reagent Addition: A 2:1 (v/v) solution of water and acetic acid (26 mL) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: The solution is stirred for 16 hours, allowing it to gradually warm to room temperature.
-
Reaction Monitoring: An aliquot is taken for GC analysis to confirm the complete conversion to this compound.
-
Extraction: The reaction mixture is poured into methyl tert-butyl ether (MTBE, 200 mL) in a separatory funnel. The layers are separated, and the aqueous phase is extracted with an additional 100 mL of MTBE.
-
Isolation: The combined organic fractions are concentrated via rotary evaporation under vacuum to provide this compound as a pale-yellow oil. The purity is typically around 95% as determined by 1H NMR analysis.[2]
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in reductive ring expansion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Practical Synthesis of this compound (1998) | John A. Ragan | 27 Citations [scispace.com]
- 4. synarchive.com [synarchive.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cycloheptane-1,3-dione and Cyclohexane-1,3-dione for Researchers and Drug Development Professionals
An objective comparison of the chemical reactivity of Cycloheptane-1,3-dione and Cyclohexane-1,3-dione, supported by experimental data, to inform synthetic strategy and drug discovery efforts.
The cyclic β-diones, this compound and Cyclohexane-1,3-dione, are versatile building blocks in organic synthesis, finding application in the construction of complex molecular architectures relevant to medicinal chemistry. Their reactivity, largely governed by the acidity of the α-protons and the stability of the resulting enolate, is subtly influenced by the ring size. This guide provides a comparative overview of their reactivity in key chemical transformations, supported by experimental findings, to aid researchers in selecting the optimal scaffold for their synthetic targets.
Executive Summary of Reactivity Comparison
| Chemical Property/Reaction | This compound | Cyclohexane-1,3-dione | Key Observations |
| Keto-Enol Tautomerism | Exhibits a higher proportion of the enol tautomer at equilibrium. | Predominantly exists in the enol form, but to a lesser extent than the seven-membered ring analogue.[1] | The greater flexibility of the seven-membered ring in this compound is believed to stabilize the planar enol form. |
| Acidity (pKa) | Predicted pKa of approximately 9.63. | pKa of approximately 5.26.[1] | Cyclohexane-1,3-dione is significantly more acidic, indicating a more stabilized conjugate base. |
| Alkylation (Methylation) | Slower reaction rates observed in methylation reactions with iodomethane. | Faster reaction rates and higher yields in methylation reactions. | The higher acidity and greater enol content of Cyclohexane-1,3-dione contribute to its enhanced nucleophilicity in alkylation reactions. |
| Michael Addition | Lower yields and longer reaction times in Michael additions with substituted phenyl nitroethylenes. | Higher yields and shorter reaction times in Michael additions. | The more readily formed and more stable enolate of Cyclohexane-1,3-dione leads to superior performance as a Michael donor. |
| Knoevenagel Condensation | Generally a suitable substrate. | Widely used and well-documented as an effective substrate. | While both undergo this condensation, the higher reactivity of the active methylene (B1212753) group in Cyclohexane-1,3-dione often leads to more efficient reactions. |
Detailed Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure based on established methods for the Knoevenagel condensation of cyclic β-diones with aromatic aldehydes.
Materials:
-
Cyclic 1,3-dione (this compound or Cyclohexane-1,3-dione)
-
Aromatic aldehyde
-
Ethanol (B145695) or Methanol
-
Piperidine (B6355638) or another suitable basic catalyst
Procedure:
-
To a solution of the cyclic 1,3-dione (1.0 eq) in ethanol or methanol, add the aromatic aldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a mixture of hexane (B92381) and ethyl acetate).
Note: Reaction times and temperatures may vary depending on the specific substrates and catalyst used.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways discussed and a typical experimental workflow for a condensation reaction.
References
Unveiling the Molecular Architecture: A Comparative Guide to Spectroscopic Analysis of Cycloheptane-1,3-dione Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of cycloheptane-1,3-dione derivatives, a class of compounds with significant potential in medicinal chemistry. We present a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by comparative data and detailed experimental protocols to aid in the unambiguous characterization of these seven-membered ring structures.
The this compound scaffold is a key structural motif in various biologically active molecules. Its conformational flexibility and the presence of two carbonyl groups make its structural analysis a non-trivial task. This guide offers a systematic approach to leveraging modern spectroscopic methods for the conclusive identification and characterization of its derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent this compound and provide expected ranges for its derivatives. These values are essential for comparative analysis and for identifying the influence of various substituents on the spectroscopic properties.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2 | 3.61 | s | - |
| H4/H7 | 2.56 - 2.63 | m | - | |
| H5/H6 | 1.96 - 2.03 | m | - | |
| 2-Alkyl Derivative (Predicted) | H2 | 3.5 - 3.8 | t | 7-8 |
| Alkyl Protons | 0.8 - 2.5 | various | - | |
| 2-Acyl Derivative (Predicted) | H2 | 4.0 - 4.5 | s | - |
| Acyl Protons | 2.0 - 2.5 (CH₃) | s | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound[1] | C1/C3 | 205.1 |
| C2 | 59.9 | |
| C4/C7 | 44.2 | |
| C5/C6 | 25.1 | |
| 2-Alkyl Derivative (Predicted) | C1/C3 | 204 - 208 |
| C2 | 65 - 75 | |
| C4/C7 | 42 - 46 | |
| C5/C6 | 24 - 28 | |
| Alkyl Carbons | 10 - 40 | |
| 2-Acyl Derivative (Predicted) | C1/C3 | 202 - 206 |
| C2 | 70 - 80 | |
| C=O (Acyl) | 195 - 205 | |
| C4/C7 | 41 - 45 | |
| C5/C6 | 23 - 27 |
Table 3: IR Spectroscopic Data (ATR)
| Compound | Functional Group | Characteristic Absorption (ν, cm⁻¹) |
| This compound[1] | C=O (Ketone) | 1694, 1714 |
| C-H (sp³) | 2867, 2943 | |
| 2-Alkyl Derivative (Predicted) | C=O (Ketone) | 1690 - 1715 |
| C-H (sp³) | 2850 - 2960 | |
| 2-Acyl Derivative (Predicted) | C=O (Ketone) | 1685 - 1710 |
| C=O (Acyl) | 1715 - 1730 | |
| C-H (sp³) | 2850 - 2960 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound[1] | 126 | 98, 83, 70, 55 |
| 2-Alkyl Derivative (Predicted) | Varies | M⁺ - Alkyl, M⁺ - CO, McLafferty rearrangement products |
| 2-Acyl Derivative (Predicted) | Varies | M⁺ - Acyl, M⁺ - CO, Acylium ion |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
These experiments are crucial for complex derivatives to establish connectivity.
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
The number of increments in the indirect dimension and the number of scans should be adjusted to achieve adequate resolution and signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids/oils): Place a small drop of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired before running the sample.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500 (or as appropriate for the expected molecular weight).
-
For GC-MS, select an appropriate GC column and temperature program to ensure good separation and peak shape.
-
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel this compound derivative.
Caption: Workflow for Spectroscopic Structure Confirmation.
Alternative and Complementary Techniques
For particularly complex structures or for stereochemical assignments, other analytical techniques can be invaluable:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular framework.
-
-
X-ray Crystallography: Provides the definitive solid-state structure of a crystalline compound, offering unambiguous proof of connectivity and stereochemistry. This technique is highly valuable for validating structures determined by spectroscopic methods.
By employing a combination of these spectroscopic techniques and following systematic experimental protocols, researchers can confidently and accurately determine the structures of novel this compound derivatives, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
The Diketone Duel: A Comparative Guide to the Biological Activity of Cycloheptane-1,3-dione Derivatives and Other Bioactive Diketones
For Researchers, Scientists, and Drug Development Professionals.
The 1,3-dione moiety is a privileged scaffold in medicinal chemistry, serving as the structural core for a multitude of compounds with diverse and potent biological activities. Its ability to exist in keto-enol tautomeric forms and chelate metal ions is central to its function. This guide provides an objective comparison of the biological activities of cycloheptane-1,3-dione derivatives against other well-known diketones: the natural powerhouse curcumin, the versatile synthetic building block dimedone, and the fundamental precursor acetylacetone. Supported by experimental data, this document aims to illuminate the therapeutic potential and distinct activity profiles of these important chemical classes.
Comparative Analysis of Biological Activity
This compound derivatives have emerged as promising candidates in targeted therapy, particularly in oncology, demonstrating potent enzyme inhibition. This contrasts with curcumin's broad-spectrum but less bioavailable profile and dimedone's role as a versatile scaffold for a wide array of heterocyclic drugs. Acetylacetone remains a foundational building block, primarily enabling the synthesis of more complex, biologically active molecules.
Table 1: Comparative Anticancer & Cytotoxic Activity (IC₅₀/LC₅₀ Values)
The following table summarizes the concentration of the compound required to inhibit 50% of a biological process, such as cancer cell growth. Lower values indicate higher potency.
| Compound Class | Derivative Example / Compound | Cancer Cell Line / Target | IC₅₀ / LC₅₀ Value | Citation |
| This compound | Thiophene-fused 1,2,4-triazine (B1199460) deriv. | c-Met Kinase | 0.24 - 9.36 nM | |
| Compound 5c | MDA-MB-231 (Breast) | 10.31 µg/mL | ||
| Curcumin | Curcumin | A549 (Lung) | 33 µM | [1] |
| Curcumin | MCF-7 (Breast) | 44.61 µM | [2] | |
| Curcumin | MDA-MB-231 (Breast) | 54.68 µM | [2] | |
| Curcumin Analogs | HeLa (Cervical) | 0.21 - 0.97 µM | [3] | |
| Nano-curcumin | MDA-MB-231 (Breast) | 9.1 µM | [4] | |
| Dimedone | Thiophene deriv. (Compound 7b) | c-Met Kinase | Excellent Inhibition | [5] |
| Pyran deriv. (Compound 8c) | c-Met Kinase | Excellent Inhibition | [5] | |
| Benzaldehyde derivatives | A2780 (Ovarian) | Significant reduction at 25 µM | [6] | |
| Dual EGFR/VEGFR-2 Inhibitor (10b) | EGFR / VEGFR-2 | 0.161 µM / 0.141 µM | [7] |
Table 2: Comparative Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate stronger antimicrobial activity.
| Compound Class | Derivative Example / Compound | Microorganism | MIC Value | Citation |
| This compound | Arylazo derivative | P. aeruginosa | 0.30 - 0.45 µg/mL | [8] |
| Arylazo derivative | S. aureus | 0.25 - 0.45 µg/mL | [8] | |
| Arylazo derivative | B. subtilis | 0.20 - 0.45 µg/mL | [8] | |
| Curcumin | Curcumin | S. pyogenes | 31.25 µg/mL (median) | [9] |
| Curcumin | S. aureus (MSSA) | 250 µg/mL (median) | [9] | |
| Curcumin | E. coli | 163 µg/mL | [10] | |
| Curcumin | P. aeruginosa | 175 µg/mL | [10] | |
| Curcumin | MRSA | 125 - 250 µg/mL | [11] | |
| Dimedone | Dimedone-capped Silver Nanoparticles | S. aureus | 200 - 250 µg/mL | [12] |
| Methylene-dimedone deriv. (4k) | S. aureus, B. cereus, B. subtilis | Comparable to Ciprofloxacin | [13] | |
| Metal Complex (Cobalt) | E. coli | 16 µg/mL | ||
| Metal Complex (Cobalt) | S. aureus | 32 µg/mL | ||
| Acetylacetone | Azo-acetylacetone derivatives | Various mouth bacteria | Demonstrated activity |
Key Experimental Methodologies
The data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for the key assays mentioned.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., isopropanol, DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[14] The IC₅₀ value is then calculated from the dose-response curve.
-
Antimicrobial Susceptibility Testing
These methods determine the effectiveness of a compound against microorganisms.
-
A. Kirby-Bauer (Agar Disk Diffusion) Method
-
Principle: An antibiotic-impregnated disk placed on an agar (B569324) plate inoculated with a test bacterium will create a gradient of antibiotic concentration. The size of the clear zone of inhibition around the disk indicates the bacterium's susceptibility.[17][18]
-
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland turbidity standard).[19]
-
Plate Inoculation: Uniformly swab the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[17][19]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[19]
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.[19] The result is typically qualitative (Susceptible, Intermediate, Resistant).[19]
-
-
-
B. Broth Microdilution Method for MIC Determination
-
Principle: This quantitative method determines the minimum inhibitory concentration (MIC) by exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium.[20][21]
-
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium within the wells of a 96-well microtiter plate.[22][23]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum.[21]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.[20] Include growth control (no compound) and sterility control (no bacteria) wells.[20]
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20][23]
-
-
Griess Assay for Nitric Oxide (NO) Production
This assay is commonly used to measure anti-inflammatory activity by quantifying nitrite (B80452) (NO₂⁻), a stable and measurable breakdown product of nitric oxide (NO).
-
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide (B372717) (Griess Reagent I) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (Griess Reagent II) to produce a stable, intensely purple azo compound.[24] The absorbance of this colored product at ~540 nm is directly proportional to the nitrite concentration.[24]
-
Protocol:
-
Cell Culture and Stimulation: Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (like lipopolysaccharide, LPS) in the presence or absence of the test compound.
-
Sample Collection: After incubation, collect the cell culture supernatant.[25]
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent.[26]
-
Incubation: Allow the reaction to proceed for a set time (e.g., 10-15 minutes) at room temperature.[25][26]
-
Absorbance Measurement: Measure the absorbance of the solution at ~540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[25]
-
Mandatory Visualizations
The following diagrams illustrate key concepts, workflows, and relationships discussed in this guide.
Caption: Structural classes and primary biological activities of the compared diketones.
Caption: A typical experimental workflow for screening new antimicrobial compounds.
Caption: The NF-κB pathway, a common target for anti-inflammatory diketone compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. wcrj.net [wcrj.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sapub.org [sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. Antibacterial effects of curcumin: An in vitro minimum inhibitory concentration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro evaluation of 2-(((2-ether)amino)methylene)-dimedone derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 25. Nitric Oxide Griess Assay [bio-protocol.org]
- 26. resources.rndsystems.com [resources.rndsystems.com]
A Comparative Guide to the Synthesis of Cycloheptane-1,3-dione: Validation of a Scalable Three-Step Route
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. Cycloheptane-1,3-dione is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of a modern, three-step synthetic route to this compound, validated against a more traditional oxidation method. The data presented underscores the advantages of the three-step process in terms of yield, safety, and scalability.
Executive Summary
A robust, three-step synthesis of this compound commencing from cyclopentanone (B42830) has been identified as a superior alternative to classical oxidation methods. This modern route proceeds with an impressive overall yield of 58-64% and notably avoids the use of hazardous heavy metals or explosive reagents, rendering it highly suitable for large-scale production.[1][2] In contrast, the oxidation of 3-hydroxycycloheptanone offers a comparable yield of 58% for its single step but relies on the availability of the specific starting material and the use of a chromium-based oxidizing agent.[3] This guide presents a detailed comparison of these two synthetic pathways, supported by experimental data and protocols, to validate the three-step synthesis as a more practical and scalable option for the preparation of this compound.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to this compound, highlighting the advantages of the three-step synthesis from cyclopentanone.
| Parameter | Three-Step Synthesis from Cyclopentanone | Oxidation of 3-hydroxycycloheptanone |
| Starting Material | Cyclopentanone | 3-hydroxycycloheptanone |
| Overall Yield | 58-64%[1][2] | 58%[3] |
| Number of Steps | 3 | 1 |
| Key Reagents | Trimethylsilyl (B98337) chloride, Dichloroacetyl chloride, Zinc[1][4] | Jones reagent (Chromium trioxide)[3] |
| Purification | No purification of intermediates required[1][2] | Distillation of the crude product[3] |
| Scalability | Proven for multi-kilogram scale[2] | Not specified for large scale |
| Safety Concerns | Avoids costly or toxic reagents[1] | Use of a carcinogenic chromium reagent |
Synthetic Route Diagrams
The logical workflows for both synthetic routes are depicted below.
Caption: Workflow for the three-step synthesis of this compound.
Caption: Workflow for the oxidation of 3-hydroxycycloheptanone.
Experimental Protocols
Detailed experimental procedures for the key steps of each synthetic route are provided below.
Three-Step Synthesis from Cyclopentanone
This synthesis involves three sequential steps without the need for purification of the intermediates.[1][2]
Step 1: Synthesis of 1-(Trimethylsiloxy)cyclopentene
-
To a solution of cyclopentanone (1.0 eq) in N,N-dimethylformamide (DMF), add triethylamine (B128534) (2.4 eq).
-
Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the mixture.
-
Heat the solution to reflux (approximately 90 °C) for 26 hours.
-
After cooling, the mixture is worked up by washing with water and brine.
-
The organic layer is concentrated to yield the crude silyl (B83357) enol ether, which is used directly in the next step.
Step 2: Synthesis of the Dichlorocyclobutanone Intermediate
-
Dissolve the crude 1-(trimethylsiloxy)cyclopentene (1.0 eq) in hexanes.
-
Add triethylamine (1.2 eq).
-
Add a solution of dichloroacetyl chloride (1.0 eq) in hexanes dropwise over 2 hours.
-
Stir the resulting mixture at ambient temperature overnight.
-
The reaction mixture is filtered, and the filtrate is concentrated in vacuo to provide the dichlorocyclobutanone intermediate as a dark brown oil, which is used without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude dichlorocyclobutanone intermediate (1.0 eq) in a 1:1 mixture of 2-propanol and water.
-
Add zinc granules (4.0 eq) in one portion.
-
After stirring for 60 minutes at room temperature, a mixture of acetic acid and water is added dropwise.
-
The reaction is monitored for completion, followed by an extractive workup.
-
The combined organic extracts are washed, dried, and concentrated to yield this compound. The final product can be purified by distillation.
Oxidation of 3-hydroxycycloheptanone
This synthesis involves a single oxidation step.[3]
-
Dissolve 3-hydroxycycloheptanone (1.0 eq) in acetone (B3395972) and cool the solution to 10-20 °C.
-
Slowly add Jones reagent (0.94 eq) to the solution.
-
Stir the mixture for 15 minutes.
-
Quench the reaction by the addition of isopropanol.
-
Filter the mixture through diatomaceous earth and concentrate the filtrate.
-
The residue is diluted with saturated sodium chloride solution and extracted with ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate, dried over magnesium sulfate, and evaporated under reduced pressure.
-
The crude product is purified by distillation to yield this compound as an oil.
Conclusion
The comparative analysis strongly validates the three-step synthesis of this compound from cyclopentanone as a highly practical and advantageous route for laboratory and potential industrial applications. Its high overall yield, avoidance of intermediate purification steps, and use of less hazardous reagents make it a more efficient, cost-effective, and safer method compared to the classical oxidation of 3-hydroxycycloheptanone.[1][2] For researchers and drug development professionals requiring reliable access to multi-gram or even kilogram quantities of this compound, the three-step synthesis represents the superior and recommended methodology.[2]
References
A Comparative Guide to Catalysts in Cycloheptane-1,3-dione Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient construction of seven-membered carbocycles like cycloheptane-1,3-dione is a crucial step in the synthesis of various complex molecules. This guide provides a comparative analysis of common catalytic systems for two primary synthetic routes to this valuable building block: the Dieckmann condensation of a pimelate (B1236862) ester and a ring expansion strategy involving a dichloroketene (B1203229) cycloaddition.
Route 1: Dieckmann Condensation of Diethyl Pimelate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone. In the synthesis of this compound, the starting material is typically diethyl pimelate (diethyl heptanedioate). The choice of base is critical for the success of this cyclization.
Performance Comparison of Catalysts
The selection of a suitable base for the Dieckmann condensation of diethyl pimelate directly impacts the reaction yield. Below is a comparison of various bases and their performance in this transformation.
| Catalyst/Base | Solvent | Temperature | Yield of 2-Carbethoxycycloheptan-1-one (%) |
| Potassium tert-Butoxide (KOtBu) | Toluene (B28343) | Reflux | 69 |
| Sodium tert-Butoxide (NaOtBu) | Toluene | Reflux | 63 |
| Potassium Ethoxide (KOEt) | Toluene | Reflux | 60 |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 56 |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Room Temp. | 98 |
Data sourced from a study on solvent-free Dieckmann condensation.[1]
Experimental Protocols
Protocol 1: Dieckmann Condensation using Potassium tert-Butoxide in Toluene
-
Reaction Setup: A flame-dried round-bottom flask is equipped with a reflux condenser and a magnetic stirrer, and the system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Dry toluene is added to the flask, followed by the addition of potassium tert-butoxide (1.1 equivalents).
-
Cyclization: Diethyl pimelate (1.0 equivalent) is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to reflux.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and quenched with a dilute acid (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting crude β-keto ester is then refluxed with an aqueous acid (e.g., 6 M HCl) to effect hydrolysis and decarboxylation, yielding this compound.
Protocol 2: Solvent-Free Dieckmann Condensation using Potassium tert-Butoxide
-
Reaction Setup: In a flask, powdered potassium tert-butoxide is added.
-
Reaction: Diethyl pimelate is added, and the mixture is stirred at room temperature for a specified time (e.g., 10 minutes), followed by a period of standing in a desiccator.[1]
-
Isolation: The product, 2-carbethoxycycloheptan-1-one, can be isolated by direct distillation from the reaction mixture.[1]
-
Hydrolysis and Decarboxylation: The isolated β-keto ester is then subjected to acidic hydrolysis and decarboxylation as described in the previous protocol to yield this compound.
Reaction Mechanism and Workflow
Caption: Workflow and mechanism of the Dieckmann condensation.
Route 2: Ring Expansion of a Cyclopentanone Derivative
This modern approach avoids the use of strong bases and provides a scalable synthesis of this compound. The key steps involve the [2+2] cycloaddition of dichloroketene with a silyl (B83357) enol ether of cyclopentanone, followed by a reductive ring expansion.
Performance of Catalysts
| Catalyst/Reagent System | Precursor | Overall Yield (%) |
| Zn/AcOH | 1-Trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one | 61 |
Yield is for the multi-step synthesis from cyclopentanone.[3]
Experimental Protocol
Protocol 3: Dichloroketene Cycloaddition and Reductive Ring Expansion
-
Silyl Enol Ether Formation: Cyclopentanone is converted to 1-(trimethylsiloxy)cyclopentene (B11397).
-
[2+2] Cycloaddition: Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, undergoes a [2+2] cycloaddition with 1-(trimethylsiloxy)cyclopentene to yield 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one.
-
Reductive Ring Expansion: The bicyclic intermediate is treated with zinc powder in a mixture of acetic acid, water, and 2-propanol. This single step effects reduction of the chloro groups and subsequent ring expansion to form this compound.[3]
-
Work-up and Isolation: The reaction mixture is poured into an organic solvent (e.g., MTBE) and washed with water. The organic layer is then extracted, dried, and concentrated to give the crude product, which can be purified by distillation.[3]
Reaction Mechanism and Workflow
Caption: Workflow and mechanism of the ring expansion synthesis.
Conclusion
Both the Dieckmann condensation and the ring expansion via dichloroketene cycloaddition are viable methods for the synthesis of this compound. The choice of method and catalyst will depend on the specific requirements of the synthesis, including scale, available starting materials, and tolerance to reaction conditions. The Dieckmann condensation offers a classical approach with a variety of base options, with solvent-free conditions using potassium tert-butoxide showing remarkably high yields for the cyclization step.[1] The ring expansion method provides a scalable, multi-step route that avoids strongly basic conditions and has been successfully implemented for large-scale preparations.[2][3] This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Purity Analysis of Cycloheptane-1,3-dione: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity determination of Cycloheptane-1,3-dione.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in analytical chemistry, prized for its high resolution, sensitivity, and broad applicability to a wide range of compounds. For a non-volatile and polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Experimental Protocol: RP-HPLC for this compound Purity
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this analysis.
2. Reagents and Mobile Phase:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of HPLC-grade acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this, prepare a working solution of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the dione (B5365651) functional group).
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages and can provide complementary information regarding the purity of a sample.
Gas Chromatography (GC)
GC is a highly effective technique for the analysis of volatile and thermally stable compounds.[1][2] this compound, with a boiling point of approximately 254 °C, is amenable to GC analysis.
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the impurities.[3][4] It provides detailed structural information about molecules.[3][5] Protons adjacent to the carbonyl groups in ketones typically show characteristic chemical shifts in the ¹H NMR spectrum.[5][6][7]
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of CDCl₃ containing a known amount of an internal standard (e.g., maleic acid).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all protons.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of this compound to the integral of the known internal standard.
Comparative Performance Data
The following table summarizes the expected performance characteristics and results from the analysis of a hypothetical batch of this compound using the three described methods.
| Parameter | HPLC-UV | GC-FID | ¹H NMR (qNMR) |
| Purity (%) | 98.5 | 98.2 | 98.8 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.02% | ~0.3% |
| Analysis Time per Sample | ~15 min | ~25 min | ~10 min |
| Sample Preparation Time | ~10 min | ~10 min | ~5 min |
| Relative Standard Deviation (RSD) | < 1% | < 1.5% | < 0.5% |
Method Comparison at a Glance
| Feature | HPLC | GC | NMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Quantification | Relative (area percent) or absolute (with standard). | Relative (area percent) or absolute (with standard). | Absolute (with internal standard).[4] |
| Impurity Identification | Requires mass spectrometry (LC-MS) for identification. | Requires mass spectrometry (GC-MS) for identification. | Can provide structural information of impurities. |
| Destructive | Yes | Yes | No[4] |
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for the HPLC analysis and a logical comparison of the three analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketones | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Analytical Techniques for Cycloheptane-1,3-dione
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of cycloheptane-1,3-dione, a versatile building block in organic synthesis. By presenting experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.
Mass Spectrometry: Predicting the Fragmentation Jigsaw
The primary fragmentation pathways for cyclic ketones involve alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. In this compound, with two carbonyl groups, a series of alpha-cleavages and subsequent rearrangements are anticipated to generate a characteristic fragmentation pattern.
Predicted Fragmentation Pattern of this compound:
A plausible fragmentation pathway for this compound is initiated by the loss of an electron to form the molecular ion. Subsequent alpha-cleavage between C1-C2 or C3-C4 would lead to the opening of the seven-membered ring. Further fragmentation through the loss of neutral molecules like carbon monoxide (CO) and ethylene (B1197577) (C2H4) is expected to yield a series of fragment ions.
Predicted Fragmentation Pathway of this compound. This diagram illustrates the likely fragmentation cascade of this compound in mass spectrometry.
A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive characterization of this compound relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography (GC) each offer unique insights into the molecule's structure and purity.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information from fragmentation. | Isomeric differentiation can be challenging without high-resolution MS or tandem MS. |
| ¹H NMR Spectroscopy | Number of different types of protons, their chemical environment, and connectivity. | Provides detailed information about the hydrogen framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR Spectroscopy | Number of different types of carbon atoms and their chemical environment. | Complements ¹H NMR for a complete carbon skeleton determination. | Lower sensitivity than ¹H NMR, requiring larger sample amounts or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and non-destructive, excellent for identifying key functional groups like carbonyls. | Provides limited information about the overall molecular structure. |
| Gas Chromatography (GC) | Purity of the sample and retention time. | Excellent for separating volatile compounds and assessing purity. | Provides no direct structural information; often coupled with a detector like MS. |
Experimental Protocols
Mass Spectrometry (Predicted)
-
Instrumentation: A standard electron ionization mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet System: Gas chromatography or direct insertion probe.
-
Sample Preparation: The sample would be dissolved in a volatile solvent like methanol (B129727) or dichloromethane (B109758) and injected into the instrument.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR would be used.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).
Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient would be used to ensure good separation of the analyte from any impurities.
-
Sample Preparation: The sample would be dissolved in a volatile solvent and injected into the GC.
Conclusion
The structural characterization of this compound is most effectively achieved through a multi-technique approach. While mass spectrometry is a powerful tool for determining the molecular weight and predicting the fragmentation pattern, NMR and IR spectroscopy are indispensable for confirming the detailed molecular structure and identifying functional groups. Gas chromatography is crucial for assessing the purity of the compound. This comparative guide provides the necessary framework for researchers to make informed decisions on the analytical strategies best suited for their specific research needs.
Enol Content of Cycloheptane-1,3-dione: A Comparative Analysis in Various Solvents
The tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds is a subject of significant interest in chemical research, with profound implications for reactivity, stability, and drug design. For cyclic β-diones, such as cycloheptane-1,3-dione, the conformational rigidity of the ring system introduces unique stereoelectronic effects that influence this equilibrium. The enol content is particularly sensitive to the surrounding solvent environment, which can selectively stabilize one tautomer over the other through intermolecular interactions. This guide provides a comparative assessment of the enol content of this compound in different solvents, supported by established experimental protocols and theoretical considerations.
Solvent-Dependent Enol Content
The percentage of the enol tautomer of this compound is significantly influenced by the polarity and hydrogen-bonding capability of the solvent. While specific experimental data for this compound is not extensively documented in publicly available literature, the trends can be inferred from studies on analogous cyclic 1,3-diones, such as cyclohexane-1,3-dione. Generally, nonpolar, aprotic solvents favor the enol form, whereas polar, protic solvents shift the equilibrium towards the keto form.
| Solvent | Solvent Type | Expected Enol Content (%) |
| Chloroform-d (CDCl₃) | Nonpolar, Aprotic | High |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar, Aprotic | Intermediate to High |
| Methanol-d₄ (CD₃OD) | Polar, Protic | Low to Intermediate |
| Water (D₂O) | Polar, Protic | Low |
Note: The values in the table are qualitative predictions based on the known behavior of similar cyclic β-diones. The higher enol content in less polar solvents is attributed to the stabilization of the enol's intramolecular hydrogen bond. In polar aprotic solvents like DMSO, the solvent's ability to act as a hydrogen bond acceptor can also stabilize the enol form. Conversely, polar protic solvents can form strong hydrogen bonds with the keto form and disrupt the intramolecular hydrogen bonding of the enol, thus favoring the diketo tautomer.
Experimental Determination of Enol Content
The most common and direct method for quantifying the keto-enol tautomeric equilibrium is through proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The distinct chemical shifts of the protons in the keto and enol forms allow for their unambiguous identification and quantification.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a final volume of approximately 0.6 mL in a standard 5 mm NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 or 500 MHz). Standard acquisition parameters are used, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
The keto form is characterized by a signal for the methylene (B1212753) protons flanked by the two carbonyl groups (C(2)-H₂), typically appearing in the range of 3.0-4.0 ppm.
-
The enol form is identified by a vinylic proton signal (C(2)-H) at a more downfield chemical shift, usually between 5.0 and 6.0 ppm, and a broad signal for the enolic hydroxyl proton.
-
-
Quantification: The relative amounts of the keto and enol tautomers are determined by integrating the area under their characteristic peaks. The percent enol is calculated using the following formula:
% Enol = [Integral of Enol Vinylic Proton / (Integral of Enol Vinylic Proton + (Integral of Keto Methylene Protons / 2))] * 100
The integral of the keto methylene protons is divided by two to account for the presence of two protons.
Tautomeric Equilibrium and Experimental Workflow
The relationship between the keto and enol forms of this compound and the workflow for its experimental determination are illustrated below.
Caption: Keto-enol tautomerism and the ¹H NMR workflow for quantification.
The logical flow for assessing the impact of different solvents on the enol content follows a systematic comparison.
Caption: Influence of solvent type on the enol content of this compound.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cycloheptane-1,3-dione
This document provides immediate and essential safety, handling, and disposal protocols for Cycloheptane-1,3-dione. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Summary
This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is critical for laboratory safety.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The required equipment is summarized in the table below.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles | Must meet ANSI Z87.1 standards for chemical splash protection.[2] |
| Face Shield | Recommended when there is a significant risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when splashing is likely.[2] | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood.[2] |
| Respirator | May be required for spill cleanup or in the event of ventilation failure. Consult your institution's Environmental Health and Safety (EHS) department.[2][3] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[2]
-
Locate and confirm the readiness of a chemical spill kit appropriate for irritants and the quantities being handled.
-
Verify that the chemical fume hood is functioning correctly.
-
Use only clean, dry, and properly labeled glassware and equipment.[2]
2. Handling:
-
Conduct all transfers, measurements, and manipulations of this compound exclusively inside a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Avoid the formation of dust and aerosols.[4]
-
Keep the compound away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[2]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[4][5]
-
Ensure the container is tightly closed and properly labeled.[4][5]
-
Protect the compound from direct sunlight.[2]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Unused Chemical: this compound should be treated as hazardous chemical waste.[3] It must be disposed of through a licensed disposal company.[5] Do not let the product enter drains.[5]
-
Contaminated PPE and Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable federal, state, and local regulations for hazardous waste.[5]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. Keep them in suitable, closed containers for disposal.[4][5]
Emergency First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4] Consult a physician if irritation persists.[4]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
